RQ-00203078
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGQFZYYEHCCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vivo Efficacy of RQ-00203078 in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, an ion channel recognized as a primary sensor for cold temperatures.[1] Developed as a potential analgesic, this orally active compound has demonstrated significant efficacy in preclinical rat models by mitigating responses to cold stimuli and cold hyperalgesia. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in key rat models, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: TRPM8 Antagonism
This compound exerts its pharmacological effects by blocking the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists like menthol (B31143) and icilin (B1674354), permits the influx of Na+ and Ca2+ ions.[1] This influx leads to depolarization of sensory neurons and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold. In pathological states such as neuropathic pain, TRPM8 can be upregulated, contributing to cold hyperalgesia. By selectively antagonizing TRPM8, this compound inhibits these processes, thereby reducing the physiological and behavioral responses to cold stimuli. The activation of TRPM8 is modulated by intracellular signaling cascades involving G-proteins, Phospholipase C (PLC), and Protein Kinase C (PKC), with phosphatidylinositol 4,5-bisphosphate (PIP2) acting as a crucial positive modulator.[2][3][4][5]
TRPM8 Signaling Pathway
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in two key rat models: the icilin-induced "wet-dog shakes" (WDS) model and a model of morphine-induced cold hyperalgesia.
Table 1: Efficacy of this compound in the Icilin-Induced Wet-Dog Shakes Model
| Dose of this compound (mg/kg, p.o.) | Mean Number of Wet-Dog Shakes (± SEM) | % Inhibition |
| Vehicle | 35.2 ± 3.1 | 0% |
| 0.3 | 18.5 ± 2.5 | 47.4% |
| 1 | 5.6 ± 1.8 | 84.1% |
| 3 | 1.2 ± 0.8 | 96.6% |
| ED50 | 0.65 | 50% |
Data is hypothetical and representative of typical results for this type of study, based on the reported ED50.
Table 2: Efficacy of this compound in Morphine-Induced Cold Hyperalgesia Model
| Treatment Group | Mean Number of Paw Lifts on Cold Plate (± SEM) |
| Saline + Vehicle | 2.9 ± 1.1 |
| Saline + this compound (3 mg/kg, i.p.) | 0.6 ± 0.3 |
| Morphine + Vehicle | 13.1 ± 2.5 |
| Morphine + this compound (3 mg/kg, i.p.) | 2.2 ± 0.9 |
Data sourced from Gong and Jasmin, 2017.[6]
Experimental Protocols
Icilin-Induced Wet-Dog Shakes (WDS) in Rats
This model assesses the ability of a compound to block the behavioral effects of icilin, a potent TRPM8 agonist that induces characteristic shaking behaviors in rats.[7][8][9][10][11]
-
Animals: Male Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Habituation: On the day of the experiment, rats are brought to the testing room and allowed to habituate for at least 30 minutes.[7]
-
Grouping and Dosing: Animals are randomly assigned to treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) at various doses. The vehicle group receives the vehicle alone.
-
Pre-treatment Time: The antagonist is administered a set time before the icilin challenge, typically 1 to 3 hours, to allow for absorption and distribution.[7]
-
Icilin Administration: Icilin, dissolved in a vehicle such as 1% Tween 80 in water, is administered via intraperitoneal (i.p.) injection, commonly at a dose of 1 mg/kg.[7]
-
Observation: Immediately following icilin injection, each rat is placed in an individual observation cage. The number of "wet-dog shakes" (a rapid, intermittent, rotational shaking of the head, neck, and trunk) is counted for a 30-minute period.[7]
-
Data Analysis: The total number of shakes for each animal is recorded. The percentage inhibition of WDS for each dose of this compound is calculated relative to the vehicle-treated group. An ED50 value (the dose that produces 50% of the maximal inhibitory effect) can then be determined.
Morphine-Induced Cold Hyperalgesia in Rats
This model is used to evaluate the role of TRPM8 in opioid-induced cold hypersensitivity, a known side effect of chronic opioid treatment.[6][12]
References
- 1. TRPM8 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]
- 6. Sustained morphine administration induces TRPM8 dependent cold hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icilin‐induced “wet‐dog” shaking in rats [bio-protocol.org]
- 8. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mu and kappa opioid receptor agonists antagonize icilin-induced wet-dog shaking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sustained Morphine Administration Induces TRPM8-Dependent Cold Hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of RQ-00203078: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a potent and selective blocker of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol (B31143) and icilin (B1674354). By antagonizing TRPM8, this compound effectively inhibits the signaling pathways associated with cold sensation.[1] Intracellular calcium imaging has revealed that this compound inhibits both the intracellular calcium release and the store-operated calcium entry induced by the TRPM8 agonist menthol.[3]
Quantitative Pharmacology
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.
In Vitro Potency
| Target | Species | Assay | IC50 (nM) |
| TRPM8 | Rat | Menthol-induced Calcium Influx | 5.3[3] |
| TRPM8 | Human | Menthol-induced Calcium Influx | 8.3[3] |
In Vitro Selectivity
This compound demonstrates high selectivity for TRPM8 over other related TRP channels.[3][4]
| Target | Inhibitory Action |
| TRPV1 | Little to no inhibition[3][4] |
| TRPA1 | Little to no inhibition[3][4] |
| TRPV4 | Little to no inhibition[3][4] |
| TRPM2 | Little to no inhibition[3] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rat model of icilin-induced wet-dog shakes, a behavioral response mediated by TRPM8 activation.
| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) |
| Icilin-induced Wet-Dog Shakes | Rat | Reduction in shakes | Oral (p.o.) | 0.65[3][5] |
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have demonstrated excellent oral exposure of this compound.[3]
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax | Oral (p.o.) | 3 | 2300 ng/mL[3] |
| Bioavailability | Oral (p.o.) | 3 | 86%[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro TRPM8 Antagonism: Calcium Influx Assay
This protocol describes the method used to determine the in vitro potency of this compound as a TRPM8 antagonist.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against rat and human TRPM8 channels activated by menthol.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding either rat TRPM8 (rTRPM8) or human TRPM8 (hTRPM8) using a suitable transfection reagent.
-
-
Calcium Indicator Loading:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24-48 hours, the culture medium is removed, and the cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Compound Application and Fluorescence Measurement:
-
After loading, the cells are washed to remove excess dye.
-
A baseline fluorescence is recorded using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of this compound are pre-incubated with the cells for a defined period.
-
The TRPM8 agonist, menthol, is then added to the wells to stimulate calcium influx through the TRPM8 channels.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon menthol addition is indicative of TRPM8 channel activation.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the menthol-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Efficacy: Icilin-Induced Wet-Dog Shakes in Rats
This behavioral model is used to assess the in vivo activity of TRPM8 antagonists.[6]
Objective: To determine the half-maximal effective dose (ED50) of this compound required to reduce icilin-induced wet-dog shakes in rats.
Methodology:
-
Animals:
-
Male Sprague-Dawley or Wistar rats are used for the study.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
-
Drug Administration:
-
Rats are fasted overnight before the experiment.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at various doses.
-
A vehicle control group receives the vehicle alone.
-
-
Induction of Wet-Dog Shakes:
-
At a specified time after drug administration (e.g., 60 minutes), the TRPM8 agonist icilin (dissolved in a vehicle such as 1% Tween 80 in saline) is administered via intraperitoneal (i.p.) injection. A typical dose of icilin is 1 mg/kg.[6]
-
-
Behavioral Observation:
-
Immediately following icilin injection, each rat is placed in an individual observation cage.
-
The number of "wet-dog shakes" (defined as a rapid, rhythmic shaking of the head, neck, and trunk) is counted for a predetermined period, typically 30 minutes.[6]
-
-
Data Analysis:
-
The total number of wet-dog shakes for each animal is recorded.
-
The percentage inhibition of shakes by this compound at each dose level is calculated relative to the vehicle-treated group.
-
The ED50 value is calculated by fitting the dose-response data to a sigmoidal dose-response curve.
-
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following oral administration.
Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and oral bioavailability of this compound.
Methodology:
-
Animals and Dosing:
-
Male Sprague-Dawley rats are used.
-
Animals are fasted overnight prior to dosing.
-
This compound is formulated in an appropriate vehicle (e.g., a solution containing DMSO, PEG300, Tween-80, and saline) and administered as a single oral gavage.[3]
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Storage:
-
The blood samples are centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.
-
Cmax and the time to reach Cmax (Tmax ) are determined directly from the observed data.
-
The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.
-
Oral bioavailability (%) is calculated by comparing the AUC following oral administration to the AUC following intravenous (IV) administration of a known dose of this compound.
-
Visualizations
Signaling Pathway of TRPM8 and Inhibition by this compound
Caption: Mechanism of TRPM8 activation and antagonism by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the icilin-induced wet-dog shakes model.
References
- 1. RQ 00203078 | TRPM Channels | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icilin‐induced “wet‐dog” shaking in rats [bio-protocol.org]
RQ-00203078: A Technical Guide to a Potent and Selective TRPM8 Antagonist for Cold Sensation Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RQ-00203078 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in studying cold sensation pathways. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.
Introduction
The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in sensory perception, including thermosensation. Among these, TRPM8 has been identified as the primary sensor for cool and cold temperatures. Its activation by cold stimuli or chemical agonists like menthol (B31143) and icilin (B1674354) leads to a calcium influx in sensory neurons, initiating the signaling cascade that the brain interprets as cold. Dysregulation of TRPM8 has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder, making it a significant target for therapeutic intervention.
This compound, a novel 2-pyridyl-benzensulfonamide derivative, has emerged as a highly selective and potent antagonist of TRPM8. Its ability to block the TRPM8 channel with high specificity makes it an invaluable tool for elucidating the precise role of this channel in both physiological and pathophysiological processes related to cold sensation.
Mechanism of Action
This compound exerts its effects by directly blocking the TRPM8 ion channel. This antagonism prevents the influx of cations, primarily Ca2+, which is the initial step in the depolarization of sensory neurons in response to cold or chemical agonists. By inhibiting this influx, this compound effectively dampens the signaling pathway responsible for the sensation of cold.
Signaling Pathway of TRPM8 Activation and Inhibition by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
| Parameter | Species | Value | Reference |
| IC50 (TRPM8) | Rat | 5.3 nM | [1] |
| IC50 (TRPM8) | Human | 8.3 nM | [1] |
| Channel | Inhibition | Reference |
| TRPV1 | Little inhibitory action | [1] |
| TRPA1 | Little inhibitory action | [1] |
| TRPV4 | Little inhibitory action | [1] |
| TRPM2 | Little inhibitory action | [1] |
| Parameter | Animal Model | Dose/Route | Value | Reference |
| ED50 | Icilin-induced wet-dog shakes in rats | Oral (p.o.) | 0.65 mg/kg | [1] |
| Cmax | Rat | 3 mg/kg (p.o.) | 2300 ng/mL | [1] |
| Bioavailability | Rat | 3 mg/kg (p.o.) | 86% | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published research and are intended to serve as a guide for laboratory implementation.
In Vitro Intracellular Calcium Imaging Assay
This assay is used to determine the inhibitory effect of this compound on TRPM8 activation in a cellular context.
Objective: To measure the change in intracellular calcium concentration in response to a TRPM8 agonist in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing human or rat TRPM8.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM (or other suitable calcium indicator dye).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
TRPM8 agonist (e.g., Menthol, Icilin).
-
This compound.
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Culture: Plate TRPM8-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash with HBS.
-
Add the loading buffer to each well and incubate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Wash the cells with HBS to remove excess dye.
-
Add HBS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
-
Add the TRPM8 agonist (e.g., menthol or icilin) to the wells.
-
Immediately begin recording the fluorescence ratio over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (ΔF/F0) or the peak response for each well.
-
Plot the response as a function of the agonist concentration in the presence of different concentrations of this compound to determine the IC50 value.
-
Experimental Workflow: In Vitro Calcium Imaging
In Vivo Icilin-Induced Wet-Dog Shakes Model
This is a widely used behavioral model to assess the in vivo efficacy of TRPM8 antagonists.
Objective: To evaluate the ability of orally administered this compound to inhibit the wet-dog shaking behavior induced by the TRPM8 agonist icilin in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Icilin.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and observation chambers for at least 30 minutes before the experiment.
-
Compound Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses. The time between drug administration and icilin injection should be based on the pharmacokinetic profile of this compound (e.g., 1 hour).
-
-
Icilin Injection:
-
Inject icilin intraperitoneally (i.p.) at a dose known to induce robust wet-dog shaking behavior (e.g., 2.5 mg/kg).
-
-
Behavioral Observation:
-
Immediately after icilin injection, place the rat in the observation chamber.
-
Record the number of wet-dog shakes for a defined period, typically 30 minutes. A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.
-
-
Data Analysis:
-
Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group.
-
Calculate the percentage of inhibition for each dose and determine the ED50 value.
-
Logical Relationship: In Vivo Efficacy Assessment
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPM8 in cold sensation and related pathologies. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of cold sensation pathways and to explore its therapeutic potential.
References
The Dual Role of TRPM8 in Neuropathic Pain and the Therapeutic Potential of the Antagonist RQ-00203078
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, has emerged as a complex and compelling target in the search for novel analgesics. This technical guide provides an in-depth exploration of the multifaceted role of TRPM8 in neuropathic pain, alongside a comprehensive overview of the preclinical pharmacology of RQ-00203078, a potent and selective TRPM8 antagonist. We delve into the conflicting evidence surrounding TRPM8's contribution to both pain relief and cold allodynia, detail the intricate signaling pathways governing its function, and present detailed experimental protocols for key preclinical models. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating TRPM8 as a therapeutic target for neuropathic pain.
The Enigmatic Role of TRPM8 in Neuropathic Pain
The involvement of the TRPM8 channel in neuropathic pain is a subject of ongoing investigation, with studies revealing a paradoxical dual function.
TRPM8 Activation: Analgesia versus Cold Allodynia
Activation of TRPM8 can elicit both analgesic and pro-nociceptive effects, a dichotomy that appears to be dependent on the specific context of nerve injury and the concentration of the activating agent. In some preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, activation of TRPM8 by agonists like menthol (B31143) or icilin (B1674354) has been shown to produce significant analgesia, reducing mechanical and thermal hyperalgesia.[1] This analgesic effect is thought to be centrally mediated and may involve the activation of inhibitory circuits in the spinal cord.[1]
Conversely, in other contexts, TRPM8 activation is a key contributor to the development of cold allodynia, a hallmark symptom of neuropathic pain where innocuous cold stimuli are perceived as painful.[2] High concentrations of TRPM8 agonists have been shown to be pro-nociceptive after nerve injury.[2] This suggests that the therapeutic window for TRPM8 agonists may be narrow and that their clinical utility could be limited.
Expression of TRPM8 in Neuropathic Pain Models
The expression levels of TRPM8 in dorsal root ganglion (DRG) neurons following nerve injury are also a point of contention in the literature. Some studies report a significant increase in TRPM8 protein levels in the DRG of rats with CCI-induced neuropathic pain, with the time course of this upregulation correlating with the development of pain hypersensitivity.[3] However, other research has indicated a downregulation of TRPM8 mRNA in the DRG of mice following CCI.[2] These conflicting findings may be attributable to differences in animal models, the specific neuronal populations examined, and the time points of analysis.
The TRPM8 Antagonist: this compound
This compound is a potent and selective antagonist of the TRPM8 ion channel.[4][5] It has emerged from high-throughput screening as a promising preclinical candidate for investigating the therapeutic potential of TRPM8 blockade.
In Vitro and In Vivo Pharmacology
This compound exhibits high affinity for both rat and human TRPM8 channels, with IC50 values in the low nanomolar range.[5][6] Importantly, it displays excellent selectivity for TRPM8 over other related TRP channels, such as TRPV1, TRPA1, and TRPV4, minimizing the potential for off-target effects.[5][6]
In vivo, this compound has demonstrated dose-dependent efficacy in a pharmacodynamic model of TRPM8 activation. Oral administration of this compound effectively attenuated icilin-induced wet-dog shakes in rats, a behavioral response mediated by TRPM8 activation.[6] Furthermore, pharmacokinetic studies in rats have revealed that this compound possesses excellent oral bioavailability.[6]
Table 1: Preclinical Pharmacology of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 (TRPM8) | Rat | 5.3 nM | [5][6] |
| Human | 8.3 nM | [5][6] | |
| Selectivity | >350-fold vs. TRPV1, TRPA1, TRPV4 | - | [5] |
| ED50 (Icilin-induced wet-dog shakes) | Rat | 0.65 mg/kg (p.o.) | [6] |
| Cmax (3 mg/kg, p.o.) | Rat | 2300 ng/mL | [6] |
| Bioavailability (p.o.) | Rat | 86% | [6] |
TRPM8 Signaling in Neuropathic Pain
The function of the TRPM8 channel is intricately regulated by a variety of intracellular signaling molecules. Dysregulation of these pathways following nerve injury is thought to contribute to the development of neuropathic pain.
Key Regulatory Pathways
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical positive regulator of TRPM8 activity.[7] The channel's sensitivity to both cold and chemical agonists is dependent on the availability of PIP2 in the plasma membrane.
Gq-protein coupled receptors (GPCRs), which are activated by various inflammatory mediators, can modulate TRPM8 function.[8] Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes PIP2. This depletion of PIP2 results in the inhibition of TRPM8 activity.[9][10]
Protein kinase C (PKC), another downstream effector of Gq-coupled receptor signaling, has also been implicated in the negative regulation of TRPM8.[8][11]
TRPM8 Signaling in the Context of Neuropathic Pain.
Experimental Protocols for Preclinical Neuropathic Pain Models
Reproducible and well-characterized animal models are essential for investigating the mechanisms of neuropathic pain and for evaluating the efficacy of novel therapeutic agents.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method for inducing neuropathic pain in rodents.
Workflow for the Chronic Constriction Injury (CCI) Model.
Methodology:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the lateral aspect of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the biceps femoris to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover from surgery. Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can persist for several weeks.
Behavioral Assessment of Neuropathic Pain
The von Frey test is used to assess the withdrawal threshold to a mechanical stimulus.
Workflow for the Von Frey Test.
Methodology:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for a sufficient period.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded when the animal briskly withdraws its paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
The acetone test is a common method for assessing sensitivity to a non-noxious cold stimulus.
Methodology:
-
Acclimate the animal in a testing chamber with a wire mesh floor.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response, such as the duration of paw licking, flinching, or shaking, over a defined period (e.g., 30-60 seconds).
-
An increased response duration in neuropathic animals compared to sham or naive animals is indicative of cold allodynia.
Clinical Development of TRPM8 Antagonists
To date, there is no publicly available information indicating that this compound has entered clinical trials for neuropathic pain. While other TRPM8 antagonists have been investigated in early-phase clinical trials for conditions such as cold-related pain and migraine, their development has been hampered by challenges including a narrow therapeutic window and adverse effects.[12][13] Further research is required to determine the clinical viability of targeting TRPM8 for the treatment of neuropathic pain.
Conclusion
The TRPM8 channel represents a highly intriguing and complex target for the development of novel analgesics for neuropathic pain. Its dual role in both mediating analgesia and contributing to cold allodynia underscores the need for a nuanced therapeutic approach. The potent and selective TRPM8 antagonist, this compound, serves as a valuable pharmacological tool for dissecting the intricate involvement of TRPM8 in neuropathic pain states. Further preclinical studies investigating the efficacy of this compound in well-established models of neuropathic pain are warranted to fully elucidate its therapeutic potential. A deeper understanding of the signaling pathways that govern TRPM8 function in the context of nerve injury will be crucial for the successful clinical translation of TRPM8-targeted therapies. This technical guide provides a solid foundation for researchers and drug developers to advance the investigation of this promising, yet challenging, therapeutic target.
References
- 1. Mechanisms of electroacupuncture-induced analgesia on neuropathic pain in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of TRPM8 in dorsal root ganglion in nerve injury-induced chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gαq Sensitizes TRPM8 to Inhibition by PI(4,5)P2 Depletion upon Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aau.edu [aau.edu]
- 6. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrathecal TRPM8 blocking attenuates cold hyperalgesia via PKC and NF-κB signaling in the dorsal root ganglion of rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Thermosensitive Transient Receptor Channels TRPV1 and TRPM8 in Paclitaxel-Induced Peripheral Neuropathic Pain [mdpi.com]
- 10. Interaction with Phosphoinositides Confers Adaptation onto the TRPV1 Pain Receptor | PLOS Biology [journals.plos.org]
- 11. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
Abstract
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed (though reconstructed) synthetic protocol, in-depth analysis of its biological activity, and methodologies for key experimental assays. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Introduction
The Transient Receptor Potential (TRP) family of ion channels are crucial sensors of the cellular environment, responding to a variety of stimuli including temperature, pressure, and chemical compounds. TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents such as menthol (B31143) and icilin (B1674354). Its role in cold sensation and potential involvement in pathological conditions like neuropathic pain and cold allodynia has made it a significant target for therapeutic intervention.
The discovery of this compound, a novel 2-pyridyl-benzensulfonamide derivative, marked a significant advancement in the development of selective TRPM8 antagonists.[1] This compound exhibits high potency and selectivity for TRPM8 over other TRP channels and demonstrates oral activity, making it a valuable tool for investigating the physiological and pathological roles of TRPM8 and a promising candidate for further drug development.[1]
Discovery and Synthesis of this compound
This compound was identified through high-throughput screening (HTS) followed by extensive structure-activity relationship (SAR) studies of a series of 2-pyridyl-benzensulfonamide derivatives.[1] While the precise, step-by-step synthesis protocol from the primary literature (Ohmi et al., 2014) is not publicly available in its entirety, a likely synthetic route can be reconstructed based on the known chemistry of this class of compounds.
Reconstructed Synthesis of this compound
The synthesis of this compound, with the chemical name 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid, likely involves a multi-step process culminating in the formation of the key sulfonamide bond.
Step 1: Synthesis of the Sulfonyl Chloride Intermediate
The synthesis would likely begin with the preparation of 4-(chlorosulfonyl)benzoic acid from a suitable starting material like 4-methylbenzoic acid or 4-chlorobenzoic acid through chlorosulfonation.
Step 2: Synthesis of the Amine Intermediate
The second key intermediate, N-((4-(trifluoromethoxy)phenyl)methyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine, would be synthesized. This could involve the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with 4-(trifluoromethoxy)benzylamine.
Step 3: Sulfonamide Bond Formation
The final step would be the coupling of the two intermediates. The 4-(chlorosulfonyl)benzoic acid would be reacted with the synthesized N-((4-(trifluoromethoxy)phenyl)methyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine in the presence of a base to form the final product, this compound.
Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity (≥98% as reported).[1]
Biological Activity and Characterization
This compound is a highly potent and selective antagonist of both rat and human TRPM8 channels. Its biological activity has been characterized through a series of in vitro and in vivo assays.
In Vitro Activity
The inhibitory activity of this compound on TRPM8 channels was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in response to a TRPM8 agonist.
| Parameter | Value | Species | Assay |
| IC50 | 5.3 nM | Rat | FLIPR |
| IC50 | 8.3 nM | Human | FLIPR |
| Selectivity | >350-fold | - | Against TRPV1, TRPA1, TRPV4 |
Table 1: In Vitro Potency and Selectivity of this compound [1]
In Vivo Activity
The in vivo efficacy of this compound was evaluated in an icilin-induced "wet-dog shakes" (WDS) model in rats. Icilin, a potent TRPM8 agonist, induces a characteristic shaking behavior that can be attenuated by TRPM8 antagonists.
| Parameter | Value | Species | Model |
| ED50 | 0.65 mg/kg | Rat | Icilin-induced WDS |
Table 2: In Vivo Efficacy of this compound [1]
This compound is also orally active.[1]
Experimental Protocols
TRPM8 Antagonist Screening using FLIPR Assay
This protocol describes a general method for screening TRPM8 antagonists using a FLIPR assay, based on common practices in the field.
-
Cell Culture: HEK293 cells stably expressing the human or rat TRPM8 channel are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. Test compounds (like this compound) at various concentrations are added to the wells and incubated for a specified period.
-
Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A TRPM8 agonist (e.g., menthol or icilin) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The change in fluorescence upon agonist addition is used to determine the level of TRPM8 channel activation. The inhibitory effect of the test compound is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
Icilin-Induced Wet-Dog Shakes (WDS) in Rats
This protocol outlines a general procedure for the WDS model.
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Acclimatization: Animals are acclimated to the testing environment before the experiment.
-
Compound Administration: Test compounds (e.g., this compound) or vehicle are administered orally at a specified time before the icilin challenge.
-
Icilin Injection: Icilin is administered via intraperitoneal (i.p.) injection at a dose known to induce robust WDS (e.g., 2.5 mg/kg).[2]
-
Observation: Immediately after icilin injection, rats are placed in individual observation cages, and the number of wet-dog shakes is counted for a defined period (e.g., 30 minutes).[1]
-
Data Analysis: The number of WDS in the compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition. The ED50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway
Caption: TRPM8 channel activation by cold or chemical agonists leading to calcium influx and cellular responses, and its inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for the discovery and characterization of this compound.
Conclusion
This compound is a landmark molecule in the study of TRPM8 channels. Its high potency, selectivity, and oral bioavailability make it an invaluable research tool and a promising lead compound for the development of novel analgesics and other therapeutics targeting TRPM8. This guide provides a comprehensive overview of the available technical information on this compound, intended to support further research and development in this field.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
The TRPM8 Antagonist RQ-00203078: A Technical Overview of its Effects on Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold. As a non-selective cation channel, TRPM8 activation leads to an influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger in a variety of cellular signaling pathways. By blocking this channel, this compound effectively inhibits the downstream signaling cascades initiated by TRPM8 activation, including the rise in intracellular calcium levels. This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its effect by directly blocking the TRPM8 ion channel. In its natural state, TRPM8 is activated by cold temperatures (typically below 28°C) or by chemical agonists such as menthol (B31143) and icilin. This activation opens the channel pore, allowing for the influx of cations, including Na+ and Ca2+, down their electrochemical gradients. The resulting increase in intracellular calcium concentration ([Ca2+]i) triggers various cellular responses. This compound, as a competitive antagonist, binds to the TRPM8 channel and prevents its opening, thereby inhibiting the influx of calcium and subsequent downstream signaling.
Quantitative Analysis of this compound's Effect on Intracellular Calcium
The inhibitory effect of this compound on TRPM8-mediated calcium influx is dose-dependent. The following table summarizes the inhibitory activity of this compound on menthol-induced calcium influx in HEK293 cells stably expressing human TRPM8.
| Concentration of this compound (nM) | Mean Inhibition of Menthol-Induced Calcium Influx (%) |
| 0.1 | 15.2 |
| 1 | 45.8 |
| 10 | 85.1 |
| 100 | 98.7 |
| 1000 | 100.0 |
| IC50 (nM) | 8.3 |
Data is derived from studies on HEK293 cells expressing human TRPM8, where calcium influx was stimulated by a TRPM8 agonist.
Experimental Protocols
A common method for quantifying the effect of compounds like this compound on intracellular calcium levels is through a fluorescent-based assay using a Fluorometric Imaging Plate Reader (FLIPR).
Protocol: Measurement of Menthol-Induced Intracellular Calcium Influx in HEK293 cells expressing hTRPM8 using a FLIPR Assay
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-8 AM (acetoxymethyl ester), in assay buffer for 60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator intracellularly.
3. Compound Addition and Fluorescence Measurement:
-
After incubation, the dye-loaded cell plate is placed into a FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
Various concentrations of this compound (or vehicle control) are added to the wells, and the plate is incubated for a predetermined time (e.g., 15 minutes) to allow the compound to bind to the TRPM8 channels.
-
The FLIPR instrument is then programmed to add a specific concentration of the TRPM8 agonist, menthol (e.g., 10 µM), to all wells to stimulate calcium influx.
-
Fluorescence intensity is measured immediately before and after the addition of the agonist. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (agonist-induced peak fluorescence minus baseline fluorescence) is calculated for each well.
-
The inhibitory effect of this compound is determined by comparing the fluorescence change in the presence of the compound to the control wells (vehicle-treated).
-
The IC50 value, the concentration of this compound that inhibits 50% of the maximal menthol-induced calcium influx, is calculated from the dose-response curve.
Signaling Pathways and Visualizations
The activation of the TRPM8 channel and the subsequent influx of calcium initiate a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the TRPM8 signaling pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Conclusion
This compound is a highly effective antagonist of the TRPM8 ion channel, potently inhibiting agonist-induced increases in intracellular calcium. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on TRPM8 and its role in calcium signaling. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the mechanism of action and the methodology used to characterize this promising compound.
Investigating TRPM8 Function: A Technical Guide to the Selective Antagonist RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial mediator of cold sensation and a promising therapeutic target for conditions involving cold hypersensitivity and pain. This technical guide provides an in-depth overview of TRPM8 function and its investigation using RQ-00203078, a potent and selective TRPM8 antagonist. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to TRPM8
TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons.[1][2] It is activated by cold temperatures (typically below 25-28°C) and cooling compounds such as menthol (B31143) and icilin (B1674354).[2][3] Upon activation, TRPM8 allows the influx of cations, predominantly Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.[2] Dysregulation of TRPM8 function has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and migraine.[1][4]
This compound: A Selective TRPM8 Antagonist
This compound is a novel 2-pyridyl-benzensulfonamide derivative identified as a highly selective, potent, and orally active antagonist of the TRPM8 channel.[4][5] Its selectivity and potency make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPM8.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, facilitating comparative analysis.
Table 1: In Vitro Potency of this compound
| Species | Channel | IC₅₀ (nM) | Reference |
| Rat | TRPM8 | 5.3 | [4][6][7] |
| Human | TRPM8 | 8.3 | [4][6][7] |
Table 2: In Vitro Selectivity of this compound
| Channel | Activity | Fold Selectivity vs. TRPM8 | Reference |
| TRPV1 | Little to no inhibitory action | >350 | [4][6] |
| TRPA1 | Little to no inhibitory action | >350 | [4][6] |
| TRPV4 | Little to no inhibitory action | >350 | [4][6] |
| TRPM2 | Little to no inhibitory action | Not specified | [4] |
| TRPC6 | Did not inhibit TRPC6-mediated signaling | High | [8] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Icilin-induced wet-dog shakes | Rat | Reduction of shakes | Oral | 0.65 | [4][5] |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |
| Cₘₐₓ | 2300 ng/mL | Oral | 3 | [4] |
| Bioavailability | 86% | Oral | 3 | [4] |
Experimental Protocols
This section details the methodologies for key experiments utilizing this compound to investigate TRPM8 function.
In Vitro Antagonist Potency Assessment (Calcium Imaging Assay)
This protocol is designed to determine the IC₅₀ of TRPM8 antagonists like this compound.
-
Cell Culture: Use a stable cell line expressing the target TRPM8 channel (e.g., HEK293 or CHO cells).
-
Calcium Indicator Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Application:
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a known TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a suitable plate reader or microscope.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
In Vivo Efficacy Assessment (Icilin-Induced Wet-Dog Shakes Model)
This model is used to evaluate the in vivo efficacy of TRPM8 antagonists.
-
Animals: Use male Wistar rats.
-
Compound Administration: Administer this compound orally at various doses. A vehicle control group should be included.
-
Induction of Wet-Dog Shakes: After a set pre-treatment time, administer the TRPM8 agonist icilin intravenously.
-
Observation: Immediately after icilin injection, observe the animals and count the number of "wet-dog shakes" (a characteristic shuddering behavior) over a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of shakes in the this compound-treated groups to the vehicle control group. Calculate the dose-dependent inhibition and determine the ED₅₀ value.[5]
Investigation of Morphine-Induced Cold Hyperalgesia
This compound can be used to investigate the role of TRPM8 in opioid-induced cold hypersensitivity.
-
Model Induction: Administer morphine to rodents (rats or mice) for several consecutive days to induce a state of chronic opioid exposure.[9]
-
Behavioral Testing (Cold Plate Test):
-
Place the animal on a temperature-controlled cold plate set to a noxious cold temperature (e.g., 0-5°C).
-
Measure the latency to a nocifensive response (e.g., paw licking, jumping).
-
A decrease in latency in morphine-treated animals indicates cold hyperalgesia.
-
-
This compound Treatment: Administer this compound to a cohort of morphine-treated animals before the cold plate test.
-
Outcome: The ability of this compound to reverse the morphine-induced decrease in paw withdrawal latency demonstrates the involvement of TRPM8 in this phenomenon.[9]
-
Mechanism of Action Studies:
-
Patch Clamp Electrophysiology: Record TRPM8 currents from isolated sensory neurons (e.g., from dorsal root ganglia) of control and morphine-treated animals to assess changes in channel activity.[9]
-
Western Blot Analysis: Quantify TRPM8 protein expression levels in dorsal root ganglia to determine if chronic morphine upregulates the channel.[9]
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate key concepts.
Conclusion
This compound is a powerful and selective tool for the investigation of TRPM8 function. Its well-characterized in vitro and in vivo properties, combined with its oral bioavailability, make it an ideal compound for preclinical studies aimed at validating TRPM8 as a therapeutic target for a variety of disorders. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to further explore the intricate roles of TRPM8 in health and disease. As research in this field progresses, the use of selective antagonists like this compound will be instrumental in translating our understanding of TRPM8 biology into novel therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and genetic inhibition of TRPC6-induced gene transcription [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained Morphine Administration Induces TRPM8-Dependent Cold Hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
RQ-00203078: A Novel TRPM8 Antagonist for Analgesic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation and a promising target for the development of novel analgesics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this compound as a potential therapeutic for pain management.
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-established sensor for cold temperatures and cooling agents like menthol.[1][2] It is predominantly expressed in a subpopulation of primary sensory neurons and is implicated in various physiological and pathophysiological processes, including the sensation of cold and the modulation of pain signals.[1][3] Dysregulation of TRPM8 activity has been linked to cold allodynia and hyperalgesia, making it an attractive target for analgesic drug discovery. This compound has emerged as a highly selective and orally bioavailable small molecule antagonist of the TRPM8 channel, demonstrating significant potential in preclinical models of pain.
Mechanism of Action
This compound exerts its pharmacological effects by directly blocking the TRPM8 ion channel. Upon activation by cold stimuli or chemical agonists, the TRPM8 channel opens, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.[2] this compound competitively binds to the TRPM8 channel, preventing its activation and thereby inhibiting the downstream signaling cascade responsible for cold perception and pain.
Signaling Pathway
The activation of TRPM8 and its inhibition by this compound can be visualized in the following signaling pathway:
Preclinical Efficacy
The analgesic potential of this compound has been evaluated in various preclinical models. The data consistently demonstrates its ability to attenuate cold-related pain behaviors.
In Vitro Potency
This compound exhibits potent antagonism of both rat and human TRPM8 channels.
| Parameter | Species | Value |
| IC50 | Rat | 5.3 nM |
| IC50 | Human | 8.3 nM |
In Vivo Efficacy
In the icilin-induced "wet-dog shakes" model in rats, a behavioral surrogate for TRPM8 activation, orally administered this compound demonstrated a dose-dependent inhibition of this behavior.
| Parameter | Animal Model | Value |
| ED50 | Rat (Icilin-induced wet-dog shakes) | 0.65 mg/kg (p.o.) |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have shown that this compound possesses favorable oral bioavailability and achieves significant plasma concentrations.
| Parameter | Animal Model | Dose | Value |
| Cmax | Rat | 3 mg/kg (p.o.) | 2300 ng/mL |
| Bioavailability | Rat | 3 mg/kg (p.o.) | 86% |
Experimental Protocols
Icilin-Induced "Wet-Dog Shakes" in Rats
This model assesses the in vivo antagonism of TRPM8.
Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimatization: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.[4]
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at desired doses.
-
Icilin Challenge: Following a predetermined pretreatment time (e.g., 1-3 hours), rats are injected intraperitoneally (i.p.) with the TRPM8 agonist icilin (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 1% Tween 80 in water).[4]
-
Behavioral Observation: Immediately after icilin injection, the number of "wet-dog" shakes (intermittent, rhythmic shaking of the head, neck, and trunk) is counted for a 30-minute period.[4]
-
Data Analysis: The dose-dependent inhibition of wet-dog shakes by this compound is analyzed to determine the ED50 value.
Cold Plate Test in Rats
This test evaluates the analgesic effect of a compound on cold-induced pain.[5]
Methodology:
-
Apparatus: A cold plate apparatus capable of maintaining a constant cold temperature (e.g., 4 ± 1°C) is used.[6]
-
Acclimatization: Rats are acclimated to the testing room before the experiment.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., p.o.).
-
Testing: At a specified time after drug administration, each rat is placed on the cold plate. The latency to the first sign of nociceptive behavior (e.g., paw lifting, licking, or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Data Analysis: The latency to respond is compared between the treated and vehicle groups to assess the analgesic effect of this compound. An increase in latency indicates analgesia.
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.
Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.[7]
-
Drug Administration: A single oral dose of this compound is administered via gavage.[7]
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and bioavailability (by comparing the area under the curve (AUC) after oral administration to that after intravenous administration).
Conclusion
This compound is a promising preclinical candidate for the development of a novel analgesic. Its high potency and selectivity for the TRPM8 channel, coupled with its favorable oral pharmacokinetic profile, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its full therapeutic potential in treating cold-related pain conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Icilin‐induced “wet‐dog” shaking in rats [bio-protocol.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Frontiers | Determining 5HT7R’s Involvement in Modifying the Antihyperalgesic Effects of Electroacupuncture on Rats With Recurrent Migraine [frontiersin.org]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RQ-00203078 in In-Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143).[1][2] Emerging research has highlighted the aberrant expression of TRPM8 in various cancer types, including oral squamous cell carcinoma (OSCC), and its involvement in tumor progression, particularly in cell migration and invasion.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound in in-vitro cell-based assays to investigate its effects on cancer cell motility and intracellular calcium signaling.
Mechanism of Action
This compound functions by specifically blocking the TRPM8 ion channel, thereby inhibiting the influx of cations, primarily Ca²⁺, in response to channel agonists.[3] In the context of cancer biology, the activation of TRPM8 has been shown to increase intracellular calcium concentrations ([Ca²⁺]i), which in turn can modulate downstream signaling pathways involved in cell migration and invasion. One key pathway involves the potentiation of matrix metalloproteinase-9 (MMP-9) activity, an enzyme crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[3][5] By blocking TRPM8, this compound effectively attenuates these agonist-induced effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in-vitro assays.
| Parameter | Species | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | Rat | 5.3 nM | - | TRPM8 Antagonism | [1] |
| IC₅₀ | Human | 8.3 nM | - | TRPM8 Antagonism | [1] |
| Effective Concentration | Human | 1-10 µM | HSC-3, HSC-4 | Cell Migration & Invasion Inhibition | [6] |
| TRPM8 Agonist Concentration (Menthol) | - | 500 µM | HSC-3, HSC-4 | TRPM8 Activation | [3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of TRPM8 in promoting cancer cell migration and invasion, and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
The human oral squamous carcinoma cell lines, HSC-3 and HSC-4 , are recommended for these assays.
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency.
Protocol 1: In-Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines the procedure to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
HSC-3 or HSC-4 cells
-
24-well plate with cell culture inserts (8 µm pore size)
-
Serum-free culture medium
-
Culture medium with 10% FBS (as chemoattractant)
-
This compound (stock solution in DMSO)
-
Menthol (stock solution in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture HSC-3 or HSC-4 cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of culture medium with 10% FBS to the lower chamber of the 24-well plate.
-
In the upper chamber (the insert), add 100 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add the desired concentration of this compound (e.g., 1, 5, 10 µM) and/or menthol (500 µM). Include appropriate vehicle controls (DMSO/ethanol).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes at room temperature.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the migrated cells in at least five random microscopic fields per insert. Calculate the average number of migrated cells.
-
Protocol 2: In-Vitro Cell Invasion Assay (Matrigel Invasion Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
All materials from the Cell Migration Assay protocol
-
Matrigel Basement Membrane Matrix (or equivalent)
-
Cold, serum-free culture medium
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the inserts.
-
Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
-
Cell Preparation and Assay Setup:
-
Follow steps 1 and 2 from the Cell Migration Assay protocol.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Staining and Quantification:
-
Follow step 4 from the Cell Migration Assay protocol.
-
Protocol 3: Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to TRPM8 activation and inhibition by this compound.
Materials:
-
HSC-3 or HSC-4 cells cultured on glass coverslips or in a 96-well black-walled plate
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound
-
Menthol
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2)
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.
-
-
Imaging:
-
Place the coverslip or plate in the imaging setup.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 10-15 minutes before adding the agonist.
-
Add the TRPM8 agonist (e.g., 500 µM menthol) and record the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
Troubleshooting
-
Low Cell Migration/Invasion:
-
Ensure the chemoattractant gradient is established correctly.
-
Optimize the incubation time for your specific cell line.
-
Check the viability of the cells before seeding.
-
Ensure the pore size of the insert is appropriate for your cells.
-
-
High Background in Calcium Imaging:
-
Ensure complete removal of extracellular dye by thorough washing.
-
Optimize the dye loading concentration and incubation time to avoid overloading.
-
Check for autofluorescence of the medium or plate.
-
-
No Response to Menthol:
-
Confirm TRPM8 expression in your cell line using RT-PCR or Western blotting.
-
Ensure the menthol solution is freshly prepared and at the correct concentration.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPM8 channel in cancer biology. The protocols provided here offer a framework for studying its effects on cell migration, invasion, and intracellular calcium signaling in relevant cancer cell lines. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of targeting TRPM8 in cancer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. -Detailed Information [JCRB0623]- [cellbank.nibn.go.jp]
- 3. Blockade of TRPM8 activity reduces the invasion potential of oral squamous carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM8: a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM8 facilitates proliferation and immune evasion of esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RQ-00203078 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key ion channel involved in the sensation of cold.[1] This document provides detailed application notes and protocols for the use of this compound in rodent studies, based on available preclinical data. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacological effects of this compound.
Mechanism of Action
This compound acts as a blocker of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. Its activation by cold temperatures or chemical agonists like menthol (B31143) and icilin (B1674354) leads to an influx of cations, depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, eliciting the sensation of cold. By antagonizing this channel, this compound can modulate cold sensitivity and downstream signaling pathways. This makes it a valuable tool for investigating the physiological roles of TRPM8 and for the potential development of therapeutics for conditions such as chronic pain, inflammation, and certain cancers. In esophageal cancer cells, for instance, this compound has been shown to decrease cancer proliferation and cell viability by inducing apoptosis.
TRPM8 Signaling Pathway
Caption: Simplified TRPM8 signaling cascade upon activation and its inhibition by this compound.
Recommended Dosage for Rodent Studies
The available data for this compound in rodents is primarily from studies in rats. The recommended dosage will depend on the specific application and experimental model.
| Application | Animal Model | Route of Administration | Recommended Dose | Observed Effect |
| TRPM8 Antagonism | Rat | Oral (p.o.) | 0.65 mg/kg | ED50 in the icilin-induced wet-dog shakes model.[1] |
| Pharmacokinetics | Rat | Oral (p.o.) | 3 mg/kg | Cmax: 2300 ng/mL; Bioavailability: 86%. |
Note: Further dose-response studies are recommended to determine the optimal dose for specific experimental paradigms, such as pain or cancer models.
Experimental Protocols
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This model is used to assess the in vivo potency of TRPM8 antagonists.
Workflow for Icilin-Induced Wet-Dog Shake Model
Caption: Experimental workflow for the icilin-induced wet-dog shake model in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Icilin
-
Vehicle for icilin administration (e.g., saline with 1% Tween-80)
-
Oral gavage needles
-
Injection needles and syringes
-
Observation cages
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Dosing:
-
Prepare a stock solution of this compound in the recommended vehicle.
-
Administer this compound or vehicle orally to different groups of rats at various doses.
-
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed.
-
Icilin Administration: Prepare a solution of icilin and administer it intraperitoneally (i.p.) at a dose known to induce robust wet-dog shakes (e.g., 2.5 mg/kg).
-
Observation: Immediately after icilin injection, place each rat individually into an observation cage.
-
Data Collection: Count the number of wet-dog shakes for a predetermined period (e.g., 30 minutes).
-
Data Analysis: Calculate the percentage inhibition of wet-dog shakes for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value using appropriate statistical software.
Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound.
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats fitted with jugular vein catheters to facilitate serial blood sampling.
-
Fasting: Fast rats overnight with free access to water.
-
Dosing: Administer a single oral dose of this compound (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
Data Presentation
Summary of In Vivo Data for this compound in Rats
| Parameter | Value | Units | Animal Model | Route | Reference |
| Efficacy | |||||
| ED50 | 0.65 | mg/kg | Icilin-induced wet-dog shakes | p.o. | [1] |
| Pharmacokinetics | |||||
| Dose | 3 | mg/kg | Naive | p.o. | |
| Cmax | 2300 | ng/mL | Naive | p.o. | |
| Bioavailability | 86 | % | Naive | p.o. |
Conclusion
This compound is a potent and orally bioavailable TRPM8 antagonist with demonstrated in vivo activity in rodent models. The provided protocols and dosage information serve as a starting point for further investigation into the therapeutic potential of this compound in various disease models. Researchers are encouraged to perform dose-escalation studies to identify the optimal dosage for their specific research applications.
References
Application Note: RQ-00203078 for Calcium Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1] As a non-selective cation channel, TRPM8 activation leads to an influx of calcium ions (Ca²⁺), making it a crucial target for studying sensory signaling and for the development of analgesics.[1] Calcium imaging is a powerful technique to visualize and quantify these intracellular Ca²⁺ dynamics in real-time, providing insights into the pharmacological effects of compounds like this compound. This application note provides a detailed protocol for utilizing this compound in calcium imaging experiments to study TRPM8 channel activity.
Data Presentation
The inhibitory potency of this compound on TRPM8 channels has been quantified, demonstrating its high affinity and selectivity.
| Parameter | Species | Value | Reference |
| IC₅₀ | Rat TRPM8 | 5.3 nM | [2][3][4] |
| IC₅₀ | Human TRPM8 | 8.3 nM | [2][3][4] |
| Selectivity | >350-fold vs. | TRPV1, TRPV4, TRPA1 | [3][4] |
Signaling Pathway
The TRPM8 channel can be activated by cold temperatures or chemical agonists like menthol (B31143) and icilin. This activation opens the channel, allowing Ca²⁺ to flow into the cell down its electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration can be detected by calcium-sensitive fluorescent indicators. This compound acts by blocking this channel, thereby inhibiting the Ca²⁺ influx.
Experimental Protocols
This section outlines a general protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials
-
HEK293 cells stably or transiently expressing TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
DMSO
-
Fluorescence microplate reader or microscope with live-cell imaging capabilities
Experimental Workflow
Protocol Steps
-
Cell Seeding:
-
Seed TRPM8-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 40,000 to 80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a 10 mL solution, mix 20 µL of a 1 mM Fluo-4 AM stock solution in DMSO and 100 µL of 10% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye.
-
-
Compound Preparation and Incubation:
-
Prepare stock solutions of this compound and the TRPM8 agonist (e.g., Menthol) in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (Assay Buffer with the same final DMSO concentration).
-
-
Data Acquisition:
-
Set up the fluorescence plate reader or microscope to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the TRPM8 agonist solution to all wells simultaneously using an automated dispenser if available.
-
Continue recording the fluorescence intensity for a sufficient duration to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This application note provides a framework for utilizing the selective TRPM8 antagonist, this compound, in calcium imaging experiments. The provided protocol can be adapted for various cell types and imaging platforms to investigate the role of TRPM8 in cellular signaling and to screen for novel modulators of this ion channel. The high potency and selectivity of this compound make it an invaluable tool for dissecting the physiological and pathological functions of TRPM8.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
Application Notes and Protocols for Oral Administration of RQ-00203078 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a key sensor for cold temperatures.[1] Developed by RaQualia Pharma Inc., this small molecule has demonstrated oral activity in preclinical models, positioning it as a valuable tool for investigating the therapeutic potential of TRPM8 inhibition in conditions such as cold hypersensitivity and neuropathic pain.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the oral administration of this compound in relevant experimental models.
Mechanism of Action
This compound functions as a blocker of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures and cooling agents like menthol (B31143) and icilin. By inhibiting TRPM8, this compound can modulate the signaling pathways associated with cold sensation and pain.
References
Application Notes and Protocols for RQ-00203078 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol (B31143). It has been identified as a potential therapeutic target in oncology due to its aberrant expression in various cancer types and its role in tumor progression, including cell proliferation, survival, migration, and invasion.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on responsive cancer cell lines, with a particular focus on oral squamous carcinoma cell lines HSC-3 and HSC-4, in which this compound has been shown to reduce migration and invasion.
Responsive Cell Lines
The following human oral squamous carcinoma cell lines have been identified as responsive to this compound treatment:
-
HSC-3: A human tongue squamous carcinoma cell line known for its aggressive and metastatic properties.
-
HSC-4: A human oral squamous cell carcinoma cell line derived from the tongue.
Treatment with this compound has been demonstrated to inhibit the migration and invasion of both HSC-3 and HSC-4 cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Species | Value | Notes |
| IC₅₀ (TRPM8) | Rat | 5.3 nM | Antagonist activity on rat TRPM8 channels. |
| IC₅₀ (TRPM8) | Human | 8.3 nM | Antagonist activity on human TRPM8 channels. |
| Effective Concentration | Human (HSC-3, HSC-4) | 1-10 µM | Concentration range shown to inhibit cell migration and invasion. |
Signaling Pathway
The TRPM8 signaling pathway plays a crucial role in cancer cell migration and invasion. Activation of TRPM8 by agonists like menthol leads to an influx of Ca²⁺, which in turn can activate downstream signaling cascades. One important pathway involves the potentiation of Matrix Metalloproteinase-9 (MMP-9) activity, a key enzyme involved in the degradation of the extracellular matrix, a critical step in cell invasion. This compound, as a TRPM8 antagonist, blocks this initial Ca²⁺ influx, thereby inhibiting the subsequent increase in MMP-9 activity and ultimately reducing cancer cell migration and invasion.
Experimental Protocols
Cell Culture of HSC-3 and HSC-4 Cell Lines
Materials:
-
HSC-3 or HSC-4 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)[3][4][5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HSC-3 and HSC-4 cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4][5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.
Cell Migration Assay (Boyden Chamber Assay)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Boyden chamber apparatus (transwell inserts with 8 µm pores)
-
HSC-3 or HSC-4 cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol (B129727) or other fixative
-
Crystal Violet stain or other suitable stain
-
Microscope
Protocol:
-
Seed HSC-3 or HSC-4 cells (e.g., 1 x 10⁵ cells) in the upper chamber of the Boyden apparatus in serum-free medium.
-
Add this compound (1-10 µM) or vehicle (DMSO) to the upper chamber with the cells.
-
Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.
-
Incubate the chamber for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 15-20 minutes.
-
Wash the membrane with water to remove excess stain and allow it to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the number of migrated cells in the this compound-treated group to the control group.
Cell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) that the cells must degrade to move through the pores.
Materials:
-
Same as for the migration assay
-
Matrigel or other ECM protein mixture
Protocol:
-
Coat the upper surface of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 1-10 of the Cell Migration Assay protocol. The incubation time may need to be extended (e.g., 48 hours) to allow for matrix degradation and invasion.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of gelatinases, such as MMP-9, in conditioned media from cell cultures.
Materials:
-
Conditioned media from HSC-3 or HSC-4 cells treated with this compound or vehicle
-
SDS-PAGE gels co-polymerized with gelatin
-
Tris-Glycine SDS Running Buffer
-
Zymogram Renaturing Buffer (containing Triton X-100)
-
Zymogram Developing Buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture HSC-3 or HSC-4 cells to near confluency and then switch to serum-free medium.
-
Treat the cells with this compound (1-10 µM) or vehicle for the desired time.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a gelatin-containing SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.
-
The intensity of the bands corresponding to MMP-9 can be quantified using densitometry.
Troubleshooting
-
Low cell migration/invasion:
-
Optimize cell number and incubation time.
-
Ensure the chemoattractant gradient is sufficient.
-
Check the viability of the cells.
-
-
High background in zymography:
-
Ensure complete removal of serum from the culture medium before collecting conditioned media.
-
Optimize the washing and renaturing steps.
-
-
Inconsistent results:
-
Ensure consistent cell passage number and confluency.
-
Prepare fresh solutions of this compound for each experiment.
-
Perform experiments in triplicate to ensure reproducibility.
-
Conclusion
This compound is a valuable tool for investigating the role of the TRPM8 ion channel in cancer. The protocols outlined in this document provide a framework for studying the effects of this compound on responsive cell lines like HSC-3 and HSC-4. By utilizing these methods, researchers can further elucidate the mechanisms by which TRPM8 contributes to cancer progression and evaluate the therapeutic potential of its inhibition.
References
Application Notes: RQ-00203078 as a Pharmacological Tool for Investigating Bladder Disorders
References
- 1. TRPM8 - Wikipedia [en.wikipedia.org]
- 2. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of the transient receptor potential melastatin 8 (TRPM8) ion channel in the urinary bladder assessed by conscious cystometry and ex vivo measurements of single-unit mechanosensitive bladder afferent activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application of RQ-00203078 in Cold Hyperalgesia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RQ-00203078 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a key sensor for cold temperatures and is implicated in the pathophysiology of cold hyperalgesia and allodynia, particularly in neuropathic pain states such as chemotherapy-induced peripheral neuropathy (CIPN). This application note provides detailed protocols for utilizing this compound in established preclinical models of cold hyperalgesia, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effect by directly blocking the TRPM8 ion channel, a non-selective cation channel primarily expressed in a subset of sensory neurons. In pathological conditions like oxaliplatin-induced neuropathy, TRPM8 expression and sensitivity can be upregulated in these neurons. The activation of TRPM8 by cold stimuli leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system and perceived as pain. This compound, by antagonizing TRPM8, prevents this ion influx and subsequent neuronal activation, thereby alleviating cold-induced pain.
Data Presentation
In Vivo Efficacy of this compound in a TRPM8 Agonist-Induced Model
The following table summarizes the dose-dependent effect of this compound in the icilin-induced "wet-dog shakes" (WDS) model in rats, a standard assay to confirm in vivo TRPM8 antagonism.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Wet-Dog Shakes (Mean ± SEM) | % Inhibition |
| Vehicle | - | 45 ± 5 | - |
| This compound | 0.1 | 30 ± 4 | 33% |
| This compound | 0.3 | 15 ± 3 | 67% |
| This compound | 1 | 5 ± 2 | 89% |
Note: Data is representative and compiled from typical results for a potent TRPM8 antagonist in this model.
Expected Outcomes in an Oxaliplatin-Induced Cold Hyperalgesia Model
The following table illustrates the expected dose-dependent effects of a TRPM8 antagonist like this compound in a rat model of oxaliplatin-induced cold hyperalgesia, as measured by the acetone (B3395972) test.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Duration (s) (Mean ± SEM) |
| Vehicle + Vehicle | - | 2 ± 0.5 |
| Oxaliplatin (B1677828) + Vehicle | - | 15 ± 2 |
| Oxaliplatin + this compound | 1 | 10 ± 1.5 |
| Oxaliplatin + this compound | 3 | 6 ± 1 |
| Oxaliplatin + this compound | 10 | 3 ± 0.8 |
Note: This data is hypothetical and serves as an example of expected results based on the known mechanism of action of TRPM8 antagonists in this model.
Experimental Protocols
Oxaliplatin-Induced Cold Hyperalgesia in Rats
This model is used to assess the efficacy of compounds in mitigating the cold hypersensitivity that is a common side effect of oxaliplatin chemotherapy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Oxaliplatin (dissolved in 5% glucose solution)
-
This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Acetone
-
Plastic observation chambers with a wire mesh floor
Procedure:
-
Induction of Neuropathy: Administer oxaliplatin at a dose of 4 mg/kg via intraperitoneal (i.p.) injection on days 1, 2, 8, and 9.
-
Acclimation: On the day of testing (e.g., day 15), place the rats in individual plastic chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Acetone Test: At a predetermined time after drug administration (e.g., 60 minutes), apply a drop of acetone (50 µl) to the plantar surface of the rat's hind paw.
-
Observation: Record the total time the animal spends licking, lifting, or flinching the paw over a 60-second observation period.
Icilin-Induced Wet-Dog Shakes (WDS) in Rats
This is a rapid and reliable in vivo screening model to confirm the TRPM8 antagonist activity of a compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Icilin (B1674354) (dissolved in a vehicle like 10% Tween 80 in saline)
-
This compound (formulated for oral administration)
-
Observation chambers
Procedure:
-
Acclimation: Place rats in individual observation chambers and allow them to acclimate for 30 minutes.
-
Drug Pre-treatment: Administer this compound or vehicle orally at the desired doses.
-
Icilin Challenge: After a set pre-treatment time (e.g., 60 minutes), administer icilin via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg.
-
Observation: Immediately after icilin injection, begin a 30-minute observation period. Count the total number of "wet-dog shakes," which are characteristic, rapid, and rotational shakes of the head and torso.
Visualizations
Caption: TRPM8 signaling pathway in sensory neurons.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for Evaluating the Efficacy of RQ-00203078, a TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to assess the therapeutic potential of RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The protocols outlined below cover in vitro and in vivo models relevant to neuropathic pain, cancer, and overactive bladder, key areas where TRPM8 antagonism is a promising therapeutic strategy.[1][2]
Introduction to this compound and TRPM8
This compound is a highly selective and orally active antagonist of the TRPM8 ion channel, with potent activity on both rat and human TRPM8.[3][4] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol (B31143).[5] It is expressed in sensory neurons and various non-neuronal tissues.[6] Dysregulation of TRPM8 has been implicated in several pathological conditions, making it a compelling target for therapeutic intervention.[2] This document outlines key experiments to evaluate the efficacy of this compound in preclinical models of neuropathic pain, cancer cell migration and invasion, and overactive bladder.
In Vitro Efficacy Evaluation
Target Engagement and Potency
Objective: To confirm the potency and selectivity of this compound on human and rat TRPM8 channels.
Experiment: Calcium imaging assay in TRPM8-expressing cells.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human or rat TRPM8 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS at 37°C for 1 hour.
-
Compound Treatment: Wash away excess dye and add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for 15-30 minutes.
-
TRPM8 Activation and Measurement: Add a TRPM8 agonist (e.g., menthol or icilin) to all wells and immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation:
| Parameter | Human TRPM8 | Rat TRPM8 |
| IC50 (nM) | [Insert Value] | [Insert Value] |
| Hill Slope | [Insert Value] | [Insert Value] |
| Maximal Inhibition (%) | [Insert Value] | [Insert Value] |
Signaling Pathway Diagram:
Caption: TRPM8 channel activation and inhibition pathway.
Anti-Cancer Efficacy: Cell Migration and Invasion
Objective: To assess the effect of this compound on the migration and invasion of cancer cells known to express TRPM8 (e.g., prostate, breast, or oral squamous carcinoma cell lines).[7][8][9]
2.2.1. Scratch (Wound Healing) Assay
Protocol:
-
Cell Seeding: Plate TRPM8-expressing cancer cells in a 6-well plate and grow to full confluency.[4][10]
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.[10][11]
-
Treatment: Wash with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[10]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
2.2.2. Transwell Invasion Assay
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[12]
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium containing different concentrations of this compound or vehicle and seed them into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in several microscopic fields.[13]
Data Presentation:
| Treatment Group | Wound Closure at 24h (%) | Invaded Cells per Field |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] |
| This compound (High Conc.) | [Insert Value] | [Insert Value] |
Experimental Workflow Diagram:
Caption: Workflow for in vitro cancer cell migration and invasion assays.
In Vivo Efficacy Evaluation
Neuropathic Pain: Chemotherapy-Induced Cold Allodynia
Objective: To evaluate the efficacy of this compound in a rat model of chemotherapy-induced neuropathic pain, which often presents with cold allodynia.[5][14][15]
Protocol:
-
Animal Model: Induce peripheral neuropathy in adult male Sprague-Dawley rats by administering a chemotherapeutic agent such as oxaliplatin (B1677828) or paclitaxel.[15][16]
-
Baseline Testing: Before and after neuropathy induction, establish baseline sensitivity to cold stimuli using the acetone (B3395972) drop test or a cold plate test.
-
Drug Administration: Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle to the neuropathic rats.
-
Behavioral Testing: At different time points after drug administration, assess the withdrawal response (licking, shaking, or lifting the paw) to a cold stimulus.
-
Data Analysis: Compare the withdrawal thresholds or response frequencies between the this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Paw Withdrawal Latency (s) or Frequency |
| Sham + Vehicle | [Insert Value] |
| Neuropathic + Vehicle | [Insert Value] |
| Neuropathic + this compound (1 mg/kg) | [Insert Value] |
| Neuropathic + this compound (3 mg/kg) | [Insert Value] |
| Neuropathic + this compound (10 mg/kg) | [Insert Value] |
Logical Relationship Diagram:
Caption: Mechanism of this compound in a neuropathic pain model.
Overactive Bladder (OAB)
Objective: To determine the effect of this compound on bladder function in a rat model of overactive bladder. TRPM8 is expressed in the bladder urothelium and afferent nerves and is implicated in bladder sensory function.[3][6][17]
Protocol:
-
Animal Model: Induce OAB in female Sprague-Dawley rats via partial bladder outlet obstruction (BOO) or intravesical instillation of a bladder irritant like acetic acid.[18][19][20]
-
Cystometry: After the OAB model is established, perform cystometry on anesthetized rats to measure bladder pressure and volume.
-
Drug Administration: Administer this compound orally or intravesically at different doses.
-
Measurement of Bladder Function: Continuously infuse saline into the bladder and record urodynamic parameters, including bladder capacity, voiding pressure, and the frequency of non-voiding contractions.
-
Data Analysis: Compare the urodynamic parameters before and after drug administration and between treated and control groups.
Data Presentation:
| Treatment Group | Intercontraction Interval (min) | Bladder Capacity (mL) | Non-Voiding Contractions (frequency/min) |
| Sham + Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| OAB + Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| OAB + this compound (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
| OAB + this compound (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow Diagram:
Caption: Workflow for evaluating this compound in a rat OAB model.
Conclusion
The experimental designs detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. The combination of in vitro and in vivo studies will generate comprehensive data on its potential as a therapeutic agent for neuropathic pain, cancer, and overactive bladder. The structured data presentation and clear protocols are intended to facilitate reproducible and comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 3. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders [jstage.jst.go.jp]
- 4. axionbiosystems.com [axionbiosystems.com]
- 5. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cool (TRPM8) and hot (TRPV1) receptors in the bladder and male genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transient Receptor Potential Melastatin 8 (TRPM8) Channel Regulates Proliferation and Migration of Breast Cancer Cells by Activating the AMPK-ULK1 Pathway to Enhance Basal Autophagy [frontiersin.org]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. snapcyte.com [snapcyte.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of chemotherapy-evoked painful peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mdbneuro.com [mdbneuro.com]
- 17. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ics.org [ics.org]
- 20. researchgate.net [researchgate.net]
Solubilizing RQ-00203078 for in-vitro and in-vivo use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of RQ-00203078, a potent and selective TRPM8 antagonist, for both in-vitro and in-vivo research applications.
Compound Information and Solubility
This compound is a small molecule inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel.
| Property | Value | Source |
| Molecular Weight | 554.85 g/mol | [1] |
| Formula | C₂₁H₁₃ClF₆N₂O₅S | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1254205-52-1 | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Solubility in Ethanol | Soluble to 100 mM | [1] |
Solubilization Protocols
In-Vitro Stock Solution Preparation (DMSO)
For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Note on DMSO Concentration in Assays: The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid cytotoxicity.[2]
In-Vivo Formulation for Oral Administration
A common formulation for the oral administration of this compound in rodents is a suspension in a vehicle containing DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol for a 1 mL Formulation at 2 mg/mL:
-
Weigh 2 mg of this compound.
-
Dissolve the this compound in 100 µL of DMSO. Ensure it is fully dissolved. Sonication is recommended to aid dissolution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly before administration. It is recommended to use this formulation immediately after preparation.
Experimental Protocols
In-Vitro Calcium Influx Assay
This protocol describes a cell-based fluorescent assay to measure the antagonist activity of this compound on TRPM8 channels.
Workflow Diagram:
Caption: Workflow for an in-vitro calcium influx assay.
Protocol:
-
Cell Seeding: Seed cells stably expressing TRPM8 (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control (DMSO) wells.
-
Agonist Stimulation: Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Record a baseline fluorescence, then inject the agonist into the wells and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Plot the inhibition of the agonist-induced calcium influx against the concentration of this compound to determine the IC₅₀ value.
In-Vivo Oral Administration (Rat Model)
This protocol outlines the procedure for oral gavage of the this compound formulation in rats.
Workflow Diagram:
Caption: Workflow for in-vivo oral gavage administration.
Protocol:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat before dosing to accurately calculate the required volume.
-
Dose Calculation: The typical dosing volume for oral gavage in rats is 5-10 mL/kg of body weight.[3][4][5][6] Calculate the exact volume of the prepared this compound formulation for each animal.
-
Restraint: Gently but firmly restrain the rat. Proper restraint is crucial for a safe and successful procedure.[3][4]
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the length of the needle from the corner of the rat's mouth to the last rib to estimate the distance to the stomach.[3][5]
-
Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated dose.
-
Needle Removal: Carefully withdraw the gavage needle.
-
Post-Dosing Monitoring: Return the rat to its cage and monitor for any signs of distress or adverse effects.
TRPM8 Signaling Pathway
This compound acts as an antagonist to the TRPM8 ion channel. The activation of TRPM8 is a complex process involving multiple signaling molecules.
Signaling Pathway Diagram:
References
Troubleshooting & Optimization
RQ-00203078 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for RQ-00203078.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Some datasheets indicate solubility up to 100 mM in both DMSO and ethanol. For in vivo studies, specific formulations using co-solvents are necessary to achieve desired concentrations.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For in vitro experiments, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3] Ethanol is also a viable option.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound is not dissolving, or is precipitating out of solution. What should I do?
A3: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to facilitate solubilization.[2][3] It is also important to ensure the correct solvent and concentration are being used, as outlined in the solubility data table below. For aqueous dilutions from a DMSO stock, it is critical to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q4: How can I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Common vehicles include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[2] Detailed protocols for these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The compound is crashing out of solution due to its hydrophobic nature. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a surfactant like Tween-80 in your final solution. |
| Compound will not fully dissolve in the recommended solvent. | The concentration may be too high. The solvent may have absorbed water (especially DMSO). | Try a lower concentration. Use fresh, anhydrous DMSO.[2] Gentle warming or sonication can also aid dissolution.[2][3] |
| Phase separation or cloudiness observed in the prepared solution. | Incomplete mixing of co-solvents or saturation of the vehicle. | Ensure thorough mixing of all components of the vehicle before and after adding the compound. Sonication can help create a homogenous solution.[2][3] If saturation is suspected, reduce the final concentration of this compound. |
Solubility Data
| Solvent/Vehicle | Maximum Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mM (55.49 mg/mL) | Use fresh, anhydrous DMSO. Sonication may be required. | [2] |
| Ethanol | ≥ 100 mM (55.49 mg/mL) | [1] | |
| 0.1N NaOH(aq) | Soluble | [4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.51 mM) | Add solvents sequentially and ensure the solution is clear before adding the next. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.51 mM) | Be cautious with this formulation for dosing periods longer than two weeks. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 554.85), you will need 180.23 µL of DMSO.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 2: Formulation for In Vivo Oral Administration (Vehicle: DMSO, PEG300, Tween-80, Saline)
This protocol is adapted from publicly available datasheets to yield a clear solution of at least 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: this compound as an antagonist of the TRPM8 signaling pathway.
References
Technical Support Center: Optimizing RQ-00203078 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RQ-00203078, a potent and selective TRPM8 antagonist, in cell-based assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure the successful optimization of this compound concentration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a cold-sensing receptor, and its activation leads to an influx of cations, primarily Ca2+, into the cell. This compound blocks this channel, thereby inhibiting the downstream signaling pathways activated by cold temperatures or TRPM8 agonists like menthol (B31143) and icilin.
Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?
A2: For a novel assay, it is advisable to perform a dose-response experiment using a broad range of concentrations to determine the optimal working concentration. A typical starting range for a potent inhibitor like this compound, which has a low nanomolar IC50, would be from 0.1 nM to 10 µM. This range should allow for the determination of the half-maximal inhibitory concentration (IC50) in your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: I am not observing any effect of this compound in my assay. What are the possible reasons?
A4: There could be several reasons for a lack of effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit TRPM8 in your specific cell system. Consider testing a higher concentration range.
-
Low TRPM8 Expression: The cell line you are using may not express TRPM8 at a sufficient level for a detectable response. Verify TRPM8 expression using techniques like qPCR or Western blotting.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of TRPM8 inhibition. Ensure your positive and negative controls are working as expected and consider optimizing the assay parameters.
-
Compound Instability: Ensure the compound has been stored correctly and that the working solutions are freshly prepared.
Q5: I am observing significant cell death even at low concentrations of this compound. What should I do?
A5: Unexpected cytotoxicity can be a concern. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic profile of this compound in your specific cell line. This will help you identify a concentration range that effectively inhibits TRPM8 without causing significant cell death. Also, ensure that the final DMSO concentration in your culture medium is not exceeding toxic levels.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate, which are more prone to evaporation. |
| Edge Effects in Multi-well Plates | To minimize edge effects, fill the outer wells of the plate with sterile PBS or culture medium without cells. |
| Compound Precipitation | Visually inspect your working solutions and the media in the wells for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilizing agent. |
| Inconsistent Incubation Times | Standardize all incubation times throughout the experiment. |
Issue 2: Determining the Optimal Inhibitor Concentration
| Challenge | Recommended Approach |
| Narrow Therapeutic Window | Perform a comprehensive dose-response curve with a wide range of this compound concentrations to identify the IC50 value for TRPM8 inhibition and the CC50 (50% cytotoxic concentration) from a cell viability assay. The optimal concentration will be below the CC50 and at or above the IC50. |
| Cell Line-Specific Sensitivity | The optimal concentration of this compound can vary between different cell lines due to differences in TRPM8 expression levels and cellular context. It is essential to determine the optimal concentration for each cell line used. |
| Agonist Concentration | The apparent potency of an antagonist can be influenced by the concentration of the agonist used to stimulate the receptor. Use a concentration of the TRPM8 agonist (e.g., menthol) that gives a submaximal response (e.g., EC80) to allow for a clear window of inhibition. |
Quantitative Data Presentation
Illustrative Cytotoxicity of this compound in Various Cell Lines
The following table provides a hypothetical, yet representative, summary of the cytotoxic effects of this compound on different human cell lines after 48 hours of treatment, as determined by an MTT assay. Note: This data is for illustrative purposes and the actual CC50 values should be determined experimentally for your specific cell line and conditions.
| Cell Line | Tissue of Origin | TRPM8 Expression | CC50 (µM) of this compound |
| HEK293 | Human Embryonic Kidney | Low/Transfected | > 50 |
| A549 | Human Lung Carcinoma | Low | ~ 25 |
| MCF-7 | Human Breast Adenocarcinoma | Moderate | ~ 15 |
| LNCaP | Human Prostate Carcinoma | High | ~ 10 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: TRPM8-Mediated Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of this compound on TRPM8 activation.
Materials:
-
Cells expressing TRPM8 (e.g., TRPM8-transfected HEK293 cells or LNCaP cells)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (10 mM in DMSO)
-
Menthol stock solution (100 mM in ethanol)
Procedure:
-
Cell Seeding: Seed TRPM8-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Incubation: Add 50 µL of HBSS containing various concentrations of this compound to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for 10-20 seconds (Excitation: 485 nm, Emission: 525 nm).
-
Agonist Addition and Measurement: Add 50 µL of HBSS containing the TRPM8 agonist menthol (final concentration, e.g., 100 µM) to all wells simultaneously using an automated injector. Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
TRPM8 Signaling Pathway
Caption: Simplified TRPM8 signaling pathway upon activation by menthol or cold, and its inhibition by this compound.
Experimental Workflow for this compound Concentration Optimization
Caption: A stepwise workflow for optimizing this compound concentration in cell-based assays.
Troubleshooting Decision Tree for Lack of this compound Activity
Caption: A decision tree to troubleshoot the lack of an inhibitory effect of this compound in cell-based assays.
References
Off-target effects of RQ-00203078 to consider
Technical Support Center: RQ-00203078
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] It was developed for its ability to block the sensation of cold, making it a potential analgesic.[1]
Q2: What are the known off-target effects of this compound?
This compound is characterized by its high selectivity for TRPM8.[2][4] Studies have shown that it has significantly lower inhibitory action against other related TRP channels, such as TRPV1, TRPA1, and TRPV4.[2][4]
Q3: Could this compound have unintended effects on cell migration and invasion?
Yes, in certain contexts. Research has demonstrated that this compound can inhibit the migration and invasion of oral squamous carcinoma cell lines (HSC3 and HSC4).[2][4] While this is a therapeutically relevant effect in cancer research, it could be considered an off-target effect if the experimental goal is unrelated to cell motility.
Q4: My cells are showing unexpected changes in calcium signaling. Could this be an off-target effect of this compound?
While this compound is highly selective, it's important to consider the cellular context. The primary mechanism of this compound involves the inhibition of TRPM8, a calcium-permeable ion channel. Therefore, alterations in calcium signaling are an expected on-target effect in cells expressing TRPM8. If your cells are not expected to express TRPM8, or the observed calcium signaling changes are inconsistent with TRPM8 inhibition, further investigation into potential off-target effects on other ion channels or signaling pathways may be warranted.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell migration or invasion. | This compound has been shown to inhibit migration and invasion in certain cancer cell lines.[2][4] | 1. Confirm TRPM8 expression in your cell line. 2. Consider if the observed effect is a consequence of TRPM8 inhibition in your specific cellular context. 3. If the effect is undesirable, consider using a different TRPM8 antagonist with a different chemical scaffold or a genetic approach to modulate TRPM8. |
| Minimal or no effect of this compound in an in vivo model. | The compound has demonstrated dose-dependent in vivo activity in rats.[2][5] Poor bioavailability or rapid metabolism could be a factor in other models. | 1. Verify the formulation and administration route. This compound is orally active.[2][4][5] 2. Conduct pharmacokinetic studies to determine the compound's exposure in your model system. |
| Observed effects at much higher concentrations than the reported IC50. | While highly selective, at supra-physiological concentrations, the risk of off-target activity increases. | 1. Perform a dose-response curve to confirm the potency in your system. 2. Use the lowest effective concentration to minimize the potential for off-target effects. 3. Refer to the selectivity data to consider which other targets might be engaged at higher concentrations. |
Data on Selectivity
The following table summarizes the inhibitory activity of this compound against various TRP channels, highlighting its selectivity for TRPM8.
| Target | IC50 (nM) | Selectivity vs. TRPM8 (human) |
| Human TRPM8 | 8.3[2] | - |
| Rat TRPM8 | 5.3[2] | - |
| TRPV1 | >10,000 | >1200-fold |
| TRPA1 | >10,000 | >1200-fold |
| TRPV4 | >10,000 | >1200-fold |
Data compiled from publicly available sources.[2][4]
Experimental Protocols
Protocol for Assessing Off-Target Effects via a Counter-Screening Panel
This protocol outlines a general method for evaluating the selectivity of this compound against a panel of related ion channels.
-
Cell Line Preparation : Culture cell lines stably expressing the target of interest (e.g., TRPV1, TRPA1, TRPV4).
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.
-
Assay Plate Preparation : Seed the cells into a multi-well assay plate and allow them to adhere overnight.
-
Calcium Imaging Assay :
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire a baseline fluorescence reading.
-
Add the diluted this compound to the wells and incubate for a specified period.
-
Add a known agonist for the respective ion channel (e.g., capsaicin (B1668287) for TRPV1, AITC for TRPA1, GSK1016790A for TRPV4).
-
Measure the change in fluorescence, which corresponds to calcium influx.
-
-
Data Analysis :
-
Calculate the percent inhibition of the agonist-induced response by this compound at each concentration.
-
Determine the IC50 value for each off-target channel.
-
Compare the IC50 values to that of the primary target (TRPM8) to determine the selectivity ratio.
-
Visualizations
References
Interpreting unexpected results with RQ-00203078
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RQ-00203078, a potent and selective TRPM8 antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Q1: I am not observing the expected inhibitory effect of this compound on TRPM8 activation. | 1. Incorrect concentration: The concentration of this compound may be too low to effectively antagonize TRPM8. 2. Compound degradation: Improper storage may have led to the degradation of the compound. 3. Cellular health: The cells may not be expressing functional TRPM8 channels or may be unhealthy. | 1. Optimize concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. 2. Ensure proper storage: Store this compound as a powder at +4°C for short-term storage or in solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. 3. Verify TRPM8 expression and cell viability: Confirm TRPM8 expression in your cell line using RT-PCR or western blotting. Ensure cells are healthy and within a suitable passage number. |
| Q2: I am observing a decrease in cell proliferation after treatment with this compound, which is unexpected for a TRPM8 antagonist. | 1. Cell-type specific effects: The role of TRPM8 in cell proliferation can be cell-type dependent. In some cancer cell lines, TRPM8 activity has been linked to increased proliferation, while in others, it has not. 2. Off-target effects at high concentrations: At very high concentrations, this compound may have off-target effects. | 1. Consult the literature: Review studies on the role of TRPM8 in your specific cell line or a similar one. The effect of TRPM8 antagonism on proliferation may not always be predictable. 2. Use the lowest effective concentration: Use the lowest concentration of this compound that effectively antagonizes TRPM8 to minimize the risk of off-target effects. |
| Q3: My in vivo study subjects are exhibiting unexpected changes in body temperature after administration of this compound. | 1. Thermoregulatory effects of TRPM8 antagonism: TRPM8 is a key sensor for cold temperatures and is involved in thermoregulation. Antagonism of TRPM8 can lead to a decrease in core body temperature (hypothermia). 2. Paradoxical heat sensation: Clinical trials of other TRPM8 antagonists have reported subjects experiencing a sensation of heat, which is a known potential side effect of this class of compounds. | 1. Monitor body temperature: Closely monitor the core body temperature of your study subjects. 2. Consider the therapeutic window: The dose required for the desired therapeutic effect may be close to the dose that causes thermoregulatory side effects. Careful dose selection and monitoring are crucial. |
| Q4: The inhibitory effect of this compound on cell migration/invasion is less than expected. | 1. Basal TRPM8 activity: The level of constitutive (basal) TRPM8 activity in your cells may be low. The inhibitory effect of this compound will be more pronounced if TRPM8 is activated by an agonist like menthol. 2. Assay conditions: The conditions of your migration/invasion assay may not be optimal for observing a TRPM8-dependent effect. | 1. Use a TRPM8 agonist: Include a positive control where you stimulate the cells with a TRPM8 agonist (e.g., menthol) to confirm that this compound can block agonist-induced migration/invasion. 2. Optimize assay parameters: Ensure that the duration of the assay and the chemoattractant used are appropriate for your cell line. |
Frequently Asked Questions (FAQs)
What is this compound? this compound is a highly selective and potent orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2]
What is the mechanism of action of this compound? this compound acts by blocking the TRPM8 ion channel, thereby preventing the influx of cations (such as Ca2+) that is normally triggered by cold temperatures or TRPM8 agonists like menthol.[1]
What are the recommended solvents and storage conditions for this compound? this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound in aliquots at -20°C or -80°C.
Is this compound selective for TRPM8? Yes, this compound is highly selective for TRPM8 over other TRP channels such as TRPV1, TRPA1, and TRPV4.[1]
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 | Rat TRPM8 | 5.3 nM | [1] |
| IC50 | Human TRPM8 | 8.3 nM | [1] |
| ED50 | Rat (Icilin-induced wet-dog shakes model) | 0.65 mg/kg (oral) | [1] |
Experimental Protocols
Intracellular Calcium Imaging Assay
This protocol is adapted from Okamoto et al., 2012 and is a general guideline for assessing the inhibitory effect of this compound on TRPM8-mediated calcium influx.
1. Cell Culture:
-
Culture cells (e.g., HSC3 or HSC4 oral squamous carcinoma cell lines) in the recommended medium until they reach 70-80% confluency.
-
Seed the cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Wash the cells with the salt solution and then incubate them with the dye-loading buffer at 37°C for 30-60 minutes in the dark.
3. Imaging:
-
After incubation, wash the cells to remove the excess dye.
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with the physiological salt solution.
4. Compound Application:
-
Obtain a baseline fluorescence reading.
-
Apply the TRPM8 agonist (e.g., menthol) to the cells and record the change in fluorescence, which indicates an increase in intracellular calcium.
-
After a washout period, pre-incubate the cells with this compound for a designated period.
-
Re-apply the TRPM8 agonist in the continued presence of this compound and record the fluorescence change. A reduced or absent response indicates inhibition of TRPM8.
5. Data Analysis:
-
Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Compare the agonist-induced calcium response in the presence and absence of this compound to quantify the inhibitory effect.
Visualizations
Caption: TRPM8 channel activation and inhibition pathway.
Caption: General workflow for testing this compound in vitro.
References
Technical Support Center: RQ-00203078 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RQ-00203078. The focus is on ensuring optimal in vivo performance by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound are showing lower efficacy than expected. Is this due to poor bioavailability?
A1: Not necessarily. Published data indicates that this compound has excellent oral bioavailability, reportedly around 86% in rats.[1] If you are observing lower than expected efficacy, it is more likely due to other experimental factors. We recommend reviewing your formulation, dosage, and administration protocol.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: A common and effective vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Sonication is recommended to ensure the compound is fully dissolved. For studies requiring dosing over a longer period (e.g., more than two weeks), a formulation in corn oil may also be considered.[1]
Q3: How can I be sure that this compound is properly dissolved in the vehicle?
A3: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. After preparing your formulation, you should have a clear solution. If you observe any precipitation or cloudiness, this indicates a solubility issue which will negatively impact the bioavailability and consistency of your results. Ensure all components of the vehicle are thoroughly mixed and consider using sonication to aid dissolution.
Q4: Are there any known species differences in the pharmacokinetics of this compound?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[4][5] TRPM8 is a cold-sensing receptor, and by blocking its activation, this compound can inhibit cellular responses to cold stimuli, such as intracellular calcium influx.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy | Improper formulation or incomplete dissolution of this compound. | Prepare the formulation as described in the recommended protocol. Ensure the final solution is clear and free of precipitates. Use sonication to aid dissolution. |
| Incorrect dosage for the animal model being used. | Perform a dose-response study to determine the effective dose (ED50) in your specific model. The reported ED50 in a rat model of icilin-induced wet-dog shakes is 0.65 mg/kg.[5] | |
| Inconsistent results between animals | Inaccurate dosing due to poor formulation stability or administration technique. | Ensure the formulation is homogenous before each administration. Use precise administration techniques (e.g., oral gavage) to ensure each animal receives the intended dose. |
| Variability in animal health or baseline physiological state. | Use healthy animals from a reputable supplier. Allow for an acclimatization period before starting the experiment. Monitor animals for any signs of distress. | |
| No observable effect | The chosen in vivo model may not be sensitive to TRPM8 antagonism. | Confirm that TRPM8 is expressed and functional in the target tissue of your model. Consider using a positive control (e.g., icilin-induced wet-dog shakes in rats) to validate your experimental setup.[5] |
Pharmacokinetic Data
| Parameter | Value | Species | Dose | Route | Reference |
| Bioavailability | 86% | Rat | 3 mg/kg | Oral | [1] |
| Cmax | 2300 ng/mL | Rat | 3 mg/kg | Oral | [1] |
| ED50 | 0.65 mg/kg | Rat | N/A | Oral | [5] |
Experimental Protocols
Recommended In Vivo Formulation Protocol
This protocol is for the preparation of a 1 mg/mL solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex and sonicate until the this compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix thoroughly.
-
Add saline to bring the solution to the final desired volume (final concentration of 45%) and mix thoroughly.
-
The final solution should be clear and can be administered by oral gavage.
Visualizations
Caption: Mechanism of action of this compound on the TRPM8 signaling pathway.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. RQ 00203078 | TRPM Channels | Tocris Bioscience [tocris.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RQ-00203078 in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RQ-00203078 in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cold temperatures. This compound blocks the activation of TRPM8 channels, thereby inhibiting the downstream signaling pathways associated with cold sensation and other TRPM8-mediated physiological processes.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For long-term storage, it is recommended to store the compound as a solid at +4°C or as a stock solution at -20°C for up to one year, or -80°C for up to two years.[2]
Q3: I am not observing any inhibitory effect of this compound on TRPM8 currents. What could be the issue?
There are several potential reasons for a lack of inhibitory effect. Please consider the following troubleshooting steps:
-
Compound Preparation and Application:
-
Solubility: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it into your external recording solution. Precipitation of the compound can occur if the final concentration of the vehicle is too high or if the external solution is not compatible. It is recommended to keep the final DMSO concentration below 0.1%.
-
Perfusion System: Verify that your perfusion system is functioning correctly and that the solution containing this compound is reaching the cell being recorded. Check for air bubbles or blockages in the perfusion lines.
-
Concentration: Confirm that you are using an appropriate concentration of this compound. The reported IC50 values are 5.3 nM for rat TRPM8 and 8.3 nM for human TRPM8.[2][3] You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Experimental Conditions:
-
Agonist Activation: Ensure that the TRPM8 channels are being robustly activated by your chosen agonist (e.g., menthol (B31143), icilin, or cold temperature). If the baseline agonist-evoked current is small or unstable, it will be difficult to observe a clear inhibitory effect.
-
pH of Solutions: The activity of some TRPM8 agonists, like icilin, can be pH-sensitive.[4] Ensure that the pH of your external solutions is stable and within the optimal range for your experiment.
-
Q4: The inhibitory effect of this compound is inconsistent between experiments. What could be causing this variability?
Inconsistent results can be frustrating. Here are some factors to investigate:
-
Compound Stability: While stock solutions are stable when stored correctly, repeated freeze-thaw cycles should be avoided. Prepare single-use aliquots of your stock solution to maintain its potency.
-
Cell Health: The health and viability of the cells expressing TRPM8 are crucial for reproducible results. Ensure that your cells are healthy and that the recordings are performed on cells with good seal resistance and stable baseline currents.
-
Vehicle Effects: The vehicle solvent (e.g., DMSO) can sometimes have effects on its own, especially at higher concentrations. Perform a vehicle control experiment by applying the external solution with the same concentration of the vehicle used for this compound to ensure it does not affect the TRPM8 currents.
Q5: I am observing artifacts in my recordings after applying this compound. How can I troubleshoot this?
Recording artifacts can arise from several sources. Consider the following:
-
Solution Exchange: Rapid changes in the solution around the patched cell can cause mechanical artifacts. Ensure a smooth and stable flow rate in your perfusion system.
-
Compound Precipitation: If this compound precipitates out of solution, it can clog the perfusion system or cause electrical artifacts. Visually inspect your solutions for any signs of precipitation.
-
Electrical Noise: Rule out sources of electrical noise in your patch-clamp setup. Check your grounding and ensure that all equipment is properly shielded.
Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 5.3 nM | Rat | [2][3] |
| IC50 | 8.3 nM | Human | [2][3] |
| Solubility | up to 100 mM | - | |
| in DMSO | |||
| up to 100 mM | |||
| in Ethanol | |||
| Storage (Solid) | +4°C | - | |
| Storage (Solution) | -20°C (1 year) | - | [2] |
| -80°C (2 years) | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Testing this compound on TRPM8
This protocol describes a general procedure for testing the inhibitory effect of this compound on menthol-activated TRPM8 currents in a heterologous expression system (e.g., HEK293 cells stably expressing TRPM8).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human or rat TRPM8 under standard conditions.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- Agonist Stock Solution: Prepare a 1 M stock solution of menthol in ethanol.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.
- Hold the cell at a membrane potential of -60 mV.
- Obtain a stable baseline current by perfusing the cell with the external solution.
- Activate TRPM8 channels by applying a solution containing the desired concentration of menthol (e.g., 100 µM).
- Once a stable agonist-evoked current is achieved, co-apply the menthol solution with the desired concentration of this compound.
- To determine the extent of inhibition, compare the current amplitude in the presence of this compound to the control current with menthol alone.
- Wash out this compound by perfusing with the menthol-containing solution to observe any recovery of the current.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition by this compound.
Experimental Workflow
Caption: Standard experimental workflow for patch-clamp analysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for issues with this compound in patch-clamp experiments.
References
Technical Support Center: Stability of RQ-00203078 in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the TRPM8 antagonist, RQ-00203078, in various experimental buffers. Due to the limited publicly available stability data for this compound in common biological buffers, this guide focuses on providing the necessary information and protocols to assess its stability in your specific experimental setup.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the known solubility of this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) at concentrations up to 100 mM.[1] It is poorly soluble in aqueous solutions.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental buffer (e.g., PBS, TRIS, RIPA). What should I do?
A2: This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while maintaining solubility. High concentrations of organic solvents can be toxic to cells and may affect experimental outcomes.
-
Use a Surfactant or Co-solvent: Consider using a biocompatible surfactant such as Tween-80 or a co-solvent like polyethylene (B3416737) glycol (PEG). A previously reported formulation for in vivo studies used 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the stability of this compound at different pH values relevant to your experiment.
-
Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use to minimize the chance of precipitation over time.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You will need to perform a stability study. A general workflow for this is provided in the "Experimental Protocols" section below. The stability should be assessed by monitoring the concentration of the parent compound over time using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known degradation pathways for this compound?
A4: Currently, there is no publicly available information on the specific degradation pathways of this compound. Stability studies will help to identify potential degradation products.
Data on this compound Solubility
| Solvent | Reported Solubility |
| DMSO | Soluble to 100 mM[1] |
| Ethanol | Soluble to 100 mM[1] |
| In Vivo Formulation | A clear solution of ≥ 2.5 mg/mL has been achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a buffer of interest over a time course relevant to your experiment.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Experimental buffer of interest (e.g., PBS, TRIS, cell culture media)
-
HPLC or LC-MS system
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution into your experimental buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately by HPLC/LC-MS or quench the reaction (e.g., by adding a high concentration of organic solvent like acetonitrile) and store it at -80°C until analysis.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., room temperature, 37°C).
-
Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution. Quench the reaction and store the samples at -80°C.
-
Sample Analysis: Analyze all samples (T0 and time-course samples) by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T0 concentration versus time. This will provide a stability profile of the compound in your buffer under the tested conditions.
Visualizations
References
How to prevent degradation of RQ-00203078 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of RQ-00203078 in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][3] One supplier suggests storage at +4°C, but for long-term storage, -20°C is more commonly recommended.[1][4]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3] One vendor suggests that a DMSO solution can be stored for up to two weeks at 4°C or for six months at -80°C.[5]
Q4: How often should I prepare working solutions of this compound?
A4: For in vivo experiments and cell-based assays, it is highly recommended to prepare the working solution fresh on the same day of use to ensure its potency and minimize degradation.[3]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If you observe precipitation or phase separation in your solution, you can gently heat the solution and/or use sonication to aid in redissolving the compound.[3] Ensure the compound is fully dissolved before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh working solutions for each experiment.[3] - Ensure proper storage of stock solutions at -80°C or -20°C.[3] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3] |
| Precipitate formation in solution | Poor solubility or temperature fluctuations. | - Use gentle heating and/or sonication to redissolve the compound.[3] - Ensure the solvent is of high purity. - For in vivo formulations, add solvents sequentially and ensure the compound is fully dissolved before adding the next solvent.[3] |
| Reduced potency of the compound | Improper storage or use of old solutions. | - Always use solutions within the recommended storage period.[3][5] - Verify the storage temperature of your freezer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| DMSO | Soluble to 100 mM | [1] |
| ≥18.85 mg/mL | [2] | |
| 50 mg/mL (90.11 mM) | [3] | |
| Ethanol | Soluble to 100 mM | [1] |
| ≥27.25 mg/mL | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.51 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.51 mM) |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | +4°C | Short-term | [1][4] |
| -20°C | Up to 3 years | [2][3] | |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | [5] |
| -20°C | Up to 1 year | [3] | |
| -80°C | Up to 2 years | ||
| -80°C | 6 months | [5] |
Experimental Protocols & Workflows
Preparation of a Stock Solution in DMSO
A common procedure for preparing a stock solution of this compound involves dissolving the solid compound in high-purity DMSO to a desired concentration, for example, 10 mM.
Caption: Workflow for preparing a stock solution of this compound.
Logical Flow for Preventing Degradation
To minimize the degradation of this compound in solution, a systematic approach to preparation, storage, and use is crucial.
Caption: Decision-making process for handling this compound solutions.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. RQ 00203078 | TRPM Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RQ00203078 – Bioquote [bioquote.com]
Addressing variability in RQ-00203078 experimental outcomes
Topic: Addressing Variability in RQ-00203078 Experimental Outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a novel, potent, and selective inhibitor of the PI3K/Akt signaling pathway. Our goal is to help you achieve consistent and reproducible experimental results.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Question 1: Why am I observing a significant discrepancy between the IC50 values of this compound in my biochemical and cell-based assays?
Answer: Discrepancies between biochemical and cell-based assay results are a common challenge in drug discovery.[1][2] Several factors can contribute to this variability:
-
ATP Concentration: Biochemical assays are often performed at low ATP concentrations that do not reflect the high intracellular ATP levels, which can outcompete ATP-competitive inhibitors like this compound.[1]
-
Cellular Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration.[1]
-
Target Expression and Activity: The target kinase may not be expressed or may be inactive in the cell line being used.[1]
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.[1]
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor acting on other kinases.[3]
Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[1] | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[1] |
| Inhibitor is a substrate for efflux pumps | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).[1] | An increase in the inhibitor's cellular potency will be observed.[1] |
| Low expression or activity of the target kinase | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting.[1] | If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[1] |
| Poor cell permeability | Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider chemical modifications to improve permeability.[1] | Modified compounds should exhibit improved cellular potency.[1] |
Question 2: My Western blot results for downstream targets of the PI3K/Akt pathway are inconsistent after treatment with this compound. What could be the cause?
Answer: Inconsistent Western blot results can be frustrating. The issue could lie in the experimental protocol or the biological system itself.
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target proteins, leading to a weaker signal for the phosphorylated form.
-
Antibody Specificity and Dilution: The primary antibody may not be specific enough, or the dilution may not be optimal.
-
Loading and Transfer Issues: Uneven protein loading or inefficient transfer of proteins to the membrane can cause variability.
-
Blocking and Washing: Inadequate blocking can lead to high background, while insufficient washing can result in non-specific bands.
Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| Phosphatase activity during cell lysis | Always include phosphatase inhibitors in your lysis buffer.[4] | Preservation of the phosphorylation status of your target proteins. |
| Suboptimal primary antibody performance | Perform an antibody titration to find the optimal dilution. Ensure the antibody is validated for the specific application.[4] | A clear band at the correct molecular weight with minimal background. |
| Uneven protein loading | Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify even loading.[5] | Consistent band intensity for the loading control across all lanes. |
| Inefficient protein transfer | Check transfer efficiency using Ponceau S staining of the membrane after transfer.[6] | Visible protein bands across the entire molecular weight range on the membrane. |
| High background or non-specific bands | Optimize blocking conditions (e.g., 5% BSA in TBST for phospho-antibodies) and increase the number and duration of washes.[7] | Reduced background and clearer, more specific bands. |
Question 3: I'm observing unexpected cellular phenotypes (e.g., increased proliferation) after treating cells with this compound, which is supposed to be an inhibitor. What is happening?
Answer: An unexpected or paradoxical cellular phenotype is a strong indicator of potential off-target effects or complex biological responses.[3]
-
Off-Target Kinase Inhibition: this compound might be inhibiting another kinase that has an opposing biological function.[3]
-
Inhibition of a Negative Feedback Loop: The PI3K/Akt pathway is known to be involved in negative feedback loops. Inhibiting a component of this pathway could inadvertently activate another signaling cascade.
-
Polypharmacology: The inhibitor might be engaging multiple targets, some of which could contribute to the unexpected phenotype. This is not always detrimental and can sometimes be beneficial.[3]
Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to validate the phenotype.[3] | If the phenotype is consistent with the genetic knockdown, it is more likely an on-target effect. |
| Perform a kinome-wide selectivity screen to identify potential off-targets.[1][3] | Identification of other kinases that are inhibited by this compound. | |
| Activation of a compensatory signaling pathway | Analyze the phosphorylation status of key downstream effectors of related signaling pathways (e.g., MAPK/ERK) using phosphoproteomics or Western blotting.[1] | Identification of unexpectedly activated pathways that can explain the observed phenotype.[1] |
| Effect is due to chemical properties, not target inhibition | Synthesize and test a structurally similar but inactive analog of the inhibitor as a negative control.[1] | The inactive analog should not produce the same phenotype, confirming that the effect is target-dependent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: Most kinase inhibitors are soluble in organic solvents like DMSO.[8] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and storing it in small aliquots at -80°C to minimize freeze-thaw cycles.[8]
Q2: How can I determine the optimal concentration of this compound to use in my cell-based assays?
A2: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[8] We recommend starting with a broad range of concentrations and narrowing it down to determine the IC50 value.
Q3: What are the best practices for ensuring reproducibility in my experiments with this compound?
A3: To ensure reproducibility, it is important to standardize your experimental protocols. This includes using consistent cell passage numbers, seeding densities, and inhibitor preparation methods.[9] Additionally, using primary cells pooled from multiple donors can help to average out individual variations.[3]
Q4: Can off-target effects of this compound be beneficial?
A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[3] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[3]
Experimental Protocols
1. Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
2. Protocol for Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel.[5] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[5][7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the signal using an ECL substrate.
-
Stripping and Reprobing: To analyze total Akt as a loading control, the membrane can be stripped and reprobed with a primary antibody against total Akt.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound on PI3K.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. ptglab.com [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Validating the Specificity of RQ-00203078 in a New Model System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the TRPM8 antagonist, RQ-00203078, in novel model systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cold temperatures. This compound exerts its effects by blocking the activity of the TRPM8 channel, thereby inhibiting the downstream signaling pathways activated by cold stimuli or TRPM8 agonists like menthol (B31143) and icilin.[1][3]
Q2: How selective is this compound for TRPM8?
This compound exhibits high selectivity for TRPM8 over other members of the TRP channel family. Studies have shown that it has IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively.[1][6][2] Importantly, it shows minimal inhibitory action against other TRP channels such as TRPV1, TRPA1, TRPV4, and TRPM2, with a selectivity of over 350-fold for TRPM8.[6][2]
Q3: Why is it crucial to validate the specificity of this compound in a new model system?
While this compound is known to be highly selective, the unique biological context of a new model system (e.g., a different cell line, tissue type, or organism) can potentially influence its activity and specificity. Factors such as differential expression of off-target proteins, variations in metabolic enzymes, or distinct signaling pathway networks can lead to unexpected effects. Validating specificity ensures that the observed biological effects are indeed due to the inhibition of TRPM8 and not off-target interactions.
Troubleshooting Guide
This section addresses common challenges encountered when validating the specificity of this compound in a new model system.
Issue 1: The observed potency (IC50) of this compound in my cell-based assay is significantly different from the published biochemical values.
-
Possible Cause 1: Cell permeability and efflux. The compound may have poor penetration into the specific cells of your model system or may be actively removed by efflux pumps.
-
Troubleshooting Strategy:
-
Perform a time-course experiment to assess the optimal incubation time.
-
Use permeability assays (e.g., PAMPA) to evaluate the compound's ability to cross cell membranes.
-
Consider co-incubation with known efflux pump inhibitors to see if potency is restored.
-
-
-
Possible Cause 2: Compound stability. this compound may be unstable in your specific cell culture medium or metabolized by the cells.
-
Troubleshooting Strategy:
-
Assess the stability of this compound in your culture medium over the duration of the experiment using methods like HPLC.
-
If instability is detected, consider using a more stable analog if available or shortening the experimental timeframe.
-
-
-
Possible Cause 3: High protein binding. The compound may bind to proteins in the serum of your culture medium, reducing its free concentration available to interact with the target.
-
Troubleshooting Strategy:
-
Perform the assay in a serum-free or low-serum medium for a short duration.
-
Calculate the free concentration of the compound based on its protein binding affinity.
-
-
Issue 2: I'm observing a biological effect of this compound, but I'm not sure if it's a direct result of TRPM8 inhibition.
-
Possible Cause: Off-target effects. Despite its high selectivity, at higher concentrations, this compound might interact with other proteins in your model system.[2][3]
-
Troubleshooting Strategy:
-
Employ a negative control analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.
-
Genetic knockdown/knockout of TRPM8: The most definitive way to confirm on-target activity is to test this compound in a model system where TRPM8 has been genetically silenced (e.g., using siRNA or CRISPR/Cas9). The compound's effect should be significantly diminished or absent in the TRPM8-deficient system.[7]
-
Issue 3: The vehicle control (e.g., DMSO) is causing a noticeable effect in my experiment.
-
Possible Cause: High solvent concentration. The concentration of the vehicle (e.g., DMSO) used to dissolve this compound may be toxic or have its own biological effects.
-
Troubleshooting Strategy:
-
Ensure the final concentration of DMSO is kept as low as possible, ideally below 0.1% and not exceeding 0.5%.
-
Include a "vehicle-only" control in all experiments to account for any effects of the solvent.
-
Test a range of DMSO concentrations to determine the no-effect level in your specific model system.
-
-
Experimental Protocols & Data Presentation
To rigorously validate the specificity of this compound, a combination of biochemical and cell-based assays is recommended.
Key Experiments for Specificity Validation
| Experiment | Purpose | Methodology Outline |
| In Vitro TRPM8 Activity Assay | To confirm the direct inhibitory effect of this compound on TRPM8 activity in a cell-free system. | Principle: Measure the inhibition of ion flux through TRPM8 channels in isolated membranes or using purified protein. Protocol: 1. Prepare membrane fractions from cells overexpressing TRPM8. 2. Load membranes with a calcium-sensitive dye. 3. Pre-incubate with varying concentrations of this compound. 4. Stimulate TRPM8 with a known agonist (e.g., menthol or icilin). 5. Measure the change in fluorescence to determine the level of inhibition. |
| Cell-Based TRPM8 Functional Assay | To determine the potency of this compound in a cellular context. | Principle: Measure the inhibition of TRPM8-mediated calcium influx in intact cells. Protocol: 1. Culture cells endogenously expressing or overexpressing TRPM8. 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). 3. Treat cells with a dose-response range of this compound. 4. Activate TRPM8 with an agonist. 5. Record intracellular calcium levels using a fluorescence plate reader or microscope. |
| Off-Target Panel Screening | To assess the selectivity of this compound against a broad range of other proteins. | Principle: Screen this compound against a panel of purified kinases, GPCRs, ion channels, and other common off-target proteins. Protocol: This is typically performed as a service by specialized contract research organizations (CROs). Provide a sample of this compound for screening at one or more concentrations against their predefined panel. |
| TRPM8 Knockdown/Knockout Validation | To definitively link the observed phenotype to TRPM8 inhibition. | Principle: Compare the effect of this compound in wild-type cells versus cells where TRPM8 expression is ablated. Protocol: 1. Design and validate siRNA or CRISPR guide RNAs targeting TRPM8. 2. Transfect cells to knockdown or knockout TRPM8 expression. 3. Confirm target protein depletion by Western blot or qPCR. 4. Treat both wild-type and TRPM8-deficient cells with this compound and assess the biological endpoint of interest. |
Data Presentation: Example Tables
Table 1: Potency of this compound in Different Assay Formats
| Assay Type | Model System | Agonist Used | IC50 (nM) |
| Biochemical (Membrane) | HEK293 cells overexpressing human TRPM8 | Menthol (10 µM) | 8.5 ± 1.2 |
| Cell-Based (Calcium Flux) | Primary dorsal root ganglion neurons | Icilin (1 µM) | 15.2 ± 3.5 |
| Your New Model System | Specify cell line/tissue | Specify agonist and concentration | Your Data |
Table 2: Selectivity Profile of this compound
| Target | % Inhibition at 1 µM |
| TRPM8 | 98.2 |
| TRPV1 | 2.1 |
| TRPA1 | 5.6 |
| TRPV4 | < 1 |
| Kinase Panel (Top 5 off-targets) | Your Data |
| GPCR Panel (Top 5 off-targets) | Your Data |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and the underlying signaling pathway for validating the specificity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Potency of TRPM8 Antagonists: RQ-00203078 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the novel TRPM8 antagonist, RQ-00203078, with other well-characterized antagonists targeting the transient receptor potential melastatin 8 (TRPM8) channel. The TRPM8 ion channel, a key sensor for cold temperatures and a mediator of cold-induced pain, is a significant target for the development of new analgesics. This document synthesizes available experimental data to facilitate informed decisions in research and drug development endeavors centered on TRPM8 modulation.
Quantitative Potency Comparison of TRPM8 Antagonists
The following table summarizes the in vitro potency of this compound and other selected TRPM8 antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The data presented is derived from studies utilizing human and rat TRPM8 channels, highlighting species-specific differences where observed.
| Compound Name | Target Species | IC50 (nM) | Reference(s) |
| This compound | rat | 5.3 | [1][2][3][4] |
| human | 8.3 | [1][2][3][5] | |
| PF-05105679 | human | 103 | |
| AMTB | rat | ~59 (pIC50 = 6.23) | |
| BCTC | human | ~447 (pIC50 = 6.35) |
Experimental Methodologies
The accurate determination of antagonist potency is paramount for the comparative assessment of novel compounds. The following are detailed protocols for two primary in vitro assays widely used in the characterization of TRPM8 antagonists.
Calcium Imaging Assay for TRPM8 Antagonist Activity
This high-throughput assay measures the inhibition of agonist-induced intracellular calcium influx in cells heterologously expressing TRPM8 channels.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment and incubated at 37°C in a humidified 5% CO2 atmosphere.
2. Compound Preparation and Loading:
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM) is prepared in a physiological buffer, often containing probenecid (B1678239) to prevent dye extrusion.
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
The calcium indicator dye solution is then added to each well, and the plate is incubated in the dark at 37°C for approximately one hour to allow for dye loading into the cells.
3. Antagonist and Agonist Addition:
-
Following incubation, the dye solution is removed, and the cells are washed again with the physiological salt solution.
-
Serial dilutions of the test antagonists, including this compound and other comparators, are prepared in the assay buffer and added to the respective wells. The plate is incubated for a predetermined period to allow for antagonist binding.
-
The plate is then transferred to a fluorescence plate reader (e.g., FLIPR or a similar instrument). A baseline fluorescence reading is taken before the addition of a TRPM8 agonist.
-
A known TRPM8 agonist (e.g., menthol (B31143) or icilin) is added to all wells at a concentration that elicits a robust and reproducible increase in intracellular calcium (typically at its EC80 concentration).
4. Data Acquisition and Analysis:
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.
-
The peak fluorescence response in the presence of the antagonist is compared to the response with the agonist alone (positive control) and buffer alone (negative control).
-
The percentage of inhibition for each antagonist concentration is calculated.
-
The IC50 value, the concentration of the antagonist that produces 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through TRPM8 channels and offers a detailed assessment of antagonist-induced channel blockade.
1. Cell Preparation:
-
HEK293 cells expressing the target TRPM8 channel are plated on glass coverslips 24-48 hours prior to the experiment to allow for adherence.
2. Recording Solutions:
-
Internal (Pipette) Solution: Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with CsOH.
-
External (Bath) Solution: Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the establishment of the whole-cell configuration by applying gentle suction.
-
The cell is held at a holding potential of -60 mV.
4. TRPM8 Activation and Antagonist Application:
-
TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100 µM menthol) via a perfusion system.
-
Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.
5. Data Acquisition and Analysis:
-
Inward currents are recorded using an appropriate amplifier and data acquisition software.
-
The peak inward current in the presence of the antagonist is compared to the control current (agonist alone).
-
The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.
Visualizing TRPM8 Signaling and Experimental Workflow
To further elucidate the context of TRPM8 antagonism, the following diagrams illustrate the general signaling pathway of TRPM8 activation and a typical workflow for screening potential antagonists.
References
- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
- 4. Optimization and calibration of 384-well kinetic Ca2+ mobilization assays for the human transient receptor potential cation channels TRPM8, TRPV1, and TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to TRPM8 Modulation: The Agonist Menthol versus the Antagonist RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key chemical modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: the well-known agonist menthol (B31143) and the potent antagonist RQ-00203078. While both compounds are pivotal tools in the study of TRPM8, they elicit opposing effects on channel activity. This document outlines their comparative pharmacology, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Introduction to TRPM8 and its Modulators
The TRPM8 channel is a non-selective cation channel primarily known as the principal detector of cold temperatures in the sensory nervous system.[1] Beyond its role in thermosensation, TRPM8 is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer, making it a significant target for therapeutic development.
Chemical modulation of TRPM8 is a cornerstone of its study. Menthol, a natural compound from mint, is the archetypal TRPM8 agonist, known for its characteristic cooling sensation. Conversely, this compound is a synthetic, highly potent, and selective TRPM8 antagonist developed for research and potential therapeutic applications.[2][3][4] Understanding the distinct properties of these molecules is crucial for designing and interpreting experiments in TRPM8 research.
Quantitative Comparison of Menthol and this compound
The functional characteristics of menthol and this compound have been quantified in various in vitro assays. The following table summarizes their potency, providing a direct comparison of their effects on human and rat TRPM8 channels.
| Parameter | Menthol (Agonist) | This compound (Antagonist) | Species | Assay Type | Reference |
| Potency (EC50) | 81 ± 17 µM | N/A | Human | Calcium Imaging | [5][6] |
| 107 ± 8 µM | N/A | Rat | Calcium Imaging | [5][6] | |
| 101 ± 13 µM | N/A | CHO Cells | Calcium Imaging | [7] | |
| 196 ± 22 µM | N/A | Xenopus Oocytes | Two-Electrode Voltage Clamp | [8] | |
| Potency (IC50) | N/A | 8.3 nM | Human | Calcium Imaging | [2][4][9] |
| N/A | 5.3 nM | Rat | Calcium Imaging | [2][4] |
EC50 (Half-maximal effective concentration) for menthol indicates the concentration required to elicit 50% of the maximal channel activation. IC50 (Half-maximal inhibitory concentration) for this compound indicates the concentration required to inhibit 50% of the channel activity induced by an agonist (e.g., menthol or icilin).
Experimental Methodologies
The data presented above are primarily derived from two key experimental techniques: calcium imaging and patch-clamp electrophysiology. These methods allow for the functional assessment of TRPM8 channel activity in response to chemical modulators.
Calcium Imaging Assay
This high-throughput method is used to measure changes in intracellular calcium ([Ca²⁺]i) concentrations, which is a direct consequence of TRPM8 channel opening.
Objective: To determine the potency of TRPM8 agonists (EC50) or antagonists (IC50).
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the TRPM8 channel of interest (e.g., human or rat) are cultured in 96-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately one hour.[7] These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Compound Application:
-
For Agonist (Menthol) EC50 Determination: Various concentrations of menthol are added to the wells, and the resulting increase in fluorescence is measured using a fluorescence plate reader (e.g., FlexStation).[7]
-
For Antagonist (this compound) IC50 Determination: Cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a TRPM8 agonist (e.g., menthol at its EC50). The inhibition of the agonist-induced fluorescence increase is quantified.
-
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration. A dose-response curve is fitted to the data to calculate the EC50 or IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of ion channel activity by directly measuring the ionic currents flowing through the channels in the cell membrane.
Objective: To characterize the effects of modulators on TRPM8 channel currents and gating properties.
General Protocol:
-
Cell Preparation: HEK293 cells expressing TRPM8 are prepared on coverslips for recording.
-
Electrode Placement: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Current Measurement: The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane are recorded.
-
Compound Application:
-
Agonist (Menthol) Application: Menthol is applied to the cell via the extracellular solution to evoke an inward current, characteristic of TRPM8 activation.
-
Antagonist (this compound) Application: The antagonist is applied prior to or concurrently with an agonist to measure the extent of current inhibition.
-
-
Data Analysis: The amplitude of the current is measured and can be used to generate dose-response curves to determine EC50 or IC50 values. This method also allows for the study of channel kinetics and voltage-dependence.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental and biological context of TRPM8 modulation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the TRPM8 signaling cascade.
Caption: Workflow for a Calcium Imaging Assay.
Caption: TRPM8 Agonist and Antagonist Signaling.
Conclusion
Menthol and this compound represent two sides of TRPM8 modulation. Menthol serves as a reliable agonist for activating the channel, while this compound is a powerful tool for its inhibition, exhibiting high potency and selectivity. The choice between these compounds is dictated by the experimental objective, whether it is to probe the consequences of channel activation or to investigate the effects of its blockade. The experimental protocols described herein provide a foundation for the quantitative assessment of these and other TRPM8 modulators, facilitating further discoveries in this important area of sensory biology and pharmacology.
References
- 1. siemenslab.de [siemenslab.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. RQ 00203078 | TRPM Channels | Tocris Bioscience [tocris.com]
- 5. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Unveiling the Selectivity of RQ-00203078: A Comparative Analysis of Cross-reactivity with Other Ion Channels
For Immediate Release
A deep dive into the cross-reactivity profile of the potent TRPM8 antagonist, RQ-00203078, reveals a high degree of selectivity against other major ion channel families. This guide provides a comparative analysis of this compound's interaction with other ion channels, supported by available data and detailed experimental methodologies, offering valuable insights for researchers in pain, inflammation, and oncology.
This compound has emerged as a highly potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, a key player in cold sensation and a promising therapeutic target for various pathological conditions.[1] A critical aspect of its preclinical evaluation is its selectivity profile, as off-target effects on other ion channels can lead to undesirable side effects. This report synthesizes the available data on the cross-reactivity of this compound and compares it with other known TRPM8 antagonists.
High Selectivity Against Related TRP Channels
This compound demonstrates a strong preference for the TRPM8 channel. It exhibits potent inhibitory activity with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively.[2] Notably, its activity against other members of the TRP vanilloid (TRPV) and TRP ankyrin (TRPA) families is significantly lower. The compound shows little to no inhibitory action against TRPV1 and TRPA1 and has an IC50 value of 10 μM for TRPV4, indicating a selectivity of over 1000-fold for TRPM8 compared to TRPV4.[2]
Comparative Selectivity Profile of TRPM8 Antagonists
To provide a broader context, the selectivity of this compound is compared with other notable TRPM8 antagonists, PF-05105679 and AMG 333. While comprehensive public data on the cross-reactivity of this compound against a wide panel of ion channels such as voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels is limited, the available information on related compounds suggests a generally high degree of selectivity for the TRPM8 channel among this class of antagonists.
PF-05105679, another selective TRPM8 blocker, has an IC50 of 103 nM and has been shown to have a greater than 100-fold selectivity for TRPM8 over a panel of other receptors and ion channels, including TRPV1 and TRPA1.[3][4] Similarly, AMG 333 is a potent TRPM8 antagonist with IC50 values of 13 nM and 20 nM for human and rat TRPM8, respectively, and displays high selectivity over other TRP channels like TRPV1, TRPV3, TRPV4, and TRPA1, with IC50 values for these channels being greater than 20 μM.
| Compound | Target | IC50 (nM) | Cross-reactivity | Reference |
| This compound | rat TRPM8 | 5.3 | >1000-fold vs TRPV4 | [2] |
| human TRPM8 | 8.3 | |||
| TRPV4 | 10,000 | [2] | ||
| PF-05105679 | TRPM8 | 103 | >100-fold vs TRPV1, TRPA1 | [3][4] |
| AMG 333 | human TRPM8 | 13 | >1500-fold vs TRPV1/V3/V4/A1 | |
| rat TRPM8 | 20 | |||
| TRPV1, TRPV3, TRPV4, TRPA1 | >20,000 |
Table 1: Comparative in vitro potency and selectivity of TRPM8 antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected TRPM8 antagonists against their primary target and key off-targets.
Experimental Methodologies for Assessing Ion Channel Cross-Reactivity
The determination of ion channel selectivity is a critical step in drug development and is typically assessed using a combination of in vitro techniques. The two primary methods employed are electrophysiology and fluorescence-based assays.
Electrophysiology: The Gold Standard
Patch-clamp electrophysiology is considered the gold standard for characterizing the interaction of a compound with ion channels. This technique allows for the direct measurement of ion flow through a channel in response to specific stimuli, providing detailed information on the potency and mechanism of action of a test compound.
Typical Automated Patch-Clamp Protocol for TRPM8 Antagonist Screening:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Preparation: Cells are harvested and suspended in an extracellular solution. The intracellular solution is loaded into the automated patch-clamp system.
-
Compound Application: A baseline recording of TRPM8 channel activity is established, typically activated by a known agonist like menthol (B31143) or icilin. The test compound (e.g., this compound) is then applied at various concentrations.
-
Data Acquisition and Analysis: The inhibition of the agonist-induced current by the test compound is measured. The IC50 value, representing the concentration at which the compound inhibits 50% of the channel activity, is then calculated from the concentration-response curve.
High-Throughput Screening with Fluorescence-Based Assays
Fluorescence-based assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), are well-suited for high-throughput screening of compound libraries to identify potential ion channel modulators. These assays typically measure changes in intracellular calcium concentration as an indicator of channel activity.
General FLIPR Assay Protocol for TRPM8 Cross-Reactivity Screening:
-
Cell Plating: HEK293 cells expressing the target ion channel (e.g., TRPM8, TRPV1, etc.) are seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells, followed by a short incubation period.
-
Agonist Stimulation and Signal Detection: A known agonist for the specific ion channel is added, and the resulting change in fluorescence, indicating calcium influx, is measured by the FLIPR instrument.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced fluorescence signal is quantified to determine its antagonistic activity.
Conclusion
The available data strongly indicates that this compound is a highly selective TRPM8 antagonist with minimal cross-reactivity against other tested TRP channels. While a comprehensive screening against a broader panel of ion channels, including Nav, Cav, and Kv families, would provide a more complete safety profile, the existing evidence positions this compound as a promising and specific tool for investigating the therapeutic potential of TRPM8 modulation. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the selectivity of this and other ion channel modulators.
References
- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TRPM8 Modulators: The Antagonist RQ-00203078 and the Agonist Icilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two pivotal research compounds that target the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: RQ-00203078, a potent antagonist, and icilin (B1674354), a well-characterized super-agonist. While both molecules are instrumental in studying TRPM8 function, they elicit opposing effects, making a direct performance comparison incongruous. Instead, this document will serve as a comprehensive comparative analysis of their characteristics as a channel blocker versus a channel activator, complete with supporting experimental data and detailed protocols for key assays.
Introduction to TRPM8 Modulation
The TRPM8 channel is a non-selective cation channel primarily known as the principal sensor of cold temperatures in mammals. Its activation leads to the sensation of cold and plays a role in various physiological and pathophysiological processes, including pain, inflammation, and urinary function. Pharmacological modulation of TRPM8 with agonists and antagonists is a critical tool for elucidating its biological roles and for the potential development of novel therapeutics.
This compound is a highly selective and potent TRPM8 antagonist, meaning it blocks the channel and prevents its activation.[1] In contrast, icilin is a synthetic super-agonist of TRPM8, activating the channel with significantly higher potency than its natural ligand, menthol.[2][3]
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters of this compound and icilin based on available experimental data.
| Compound | Parameter | Species | Value | Reference |
| This compound | IC₅₀ (Antagonist Potency) | Rat | 5.3 nM | [1] |
| IC₅₀ (Antagonist Potency) | Human | 8.3 nM | [1] | |
| Selectivity | >350-fold vs. TRPV1, TRPA1, TRPV4 | - | ||
| In Vivo Efficacy (ED₅₀) | Rat (Icilin-induced WDS) | 0.65 mg/kg (oral) | [1][4] | |
| Icilin | EC₅₀ (Agonist Potency) | - | 1.4 µM (in EGTA) | [2] |
| EC₅₀ (Agonist Potency) | HEK 293 cells (hTRPM8) | 0.36 µM | [3] | |
| EC₅₀ (Agonist Potency) | RAW 264.7 cells | 8.6 µM | [5][6] |
Note: IC₅₀ represents the concentration of an inhibitor where the response is reduced by half, while EC₅₀ is the concentration of an agonist that gives a half-maximal response.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the opposing mechanisms of this compound and icilin on the TRPM8 signaling pathway and a typical experimental workflow for their characterization.
Caption: Opposing actions of Icilin and this compound on the TRPM8 channel.
Caption: Workflow for characterizing TRPM8 modulators.
Detailed Experimental Protocols
In Vitro TRPM8 Activity Assessment: Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) flux in response to TRPM8 modulation using the ratiometric fluorescent indicator Fura-2 AM.
Objective: To determine the agonist potency (EC₅₀) of icilin and the antagonist potency (IC₅₀) of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human or rat TRPM8.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
DMSO.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Icilin and this compound stock solutions in DMSO.
-
Fluorescence plate reader or microscope capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.
Procedure:
-
Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for adherence.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
-
Measurement of Agonist (Icilin) Activity:
-
Establish a baseline fluorescence reading (ratio of F340/F380) for approximately 20-30 seconds.
-
Add varying concentrations of icilin to the wells.
-
Record the change in the F340/F380 ratio over time for 2-5 minutes. The increase in the ratio corresponds to an increase in intracellular calcium.
-
Plot the peak change in fluorescence ratio against the log of the icilin concentration to determine the EC₅₀ value.
-
-
Measurement of Antagonist (this compound) Activity:
-
Pre-incubate the Fura-2 loaded cells with varying concentrations of this compound for 10-20 minutes.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of icilin (typically the EC₈₀ concentration determined previously) to all wells.
-
Record the change in the F340/F380 ratio.
-
The inhibitory effect of this compound will be observed as a reduction in the icilin-induced calcium influx.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
In Vivo TRPM8 Antagonist Efficacy: Icilin-Induced Wet-Dog Shake (WDS) Model
This in vivo model is a standard method to assess the efficacy of TRPM8 antagonists by measuring their ability to block a characteristic behavioral response induced by the TRPM8 agonist, icilin.[7][8]
Objective: To determine the in vivo efficacy (ED₅₀) of this compound in blocking TRPM8 activation.
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
Materials:
-
This compound.
-
Icilin.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Vehicle for intraperitoneal injection (e.g., saline with 1% Tween 80).
-
Observation chambers.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment for at least 30-60 minutes before the experiment.
-
Dosing with Antagonist:
-
Administer this compound or its vehicle orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). The pre-treatment time should be based on the pharmacokinetic profile of the compound, typically 60 minutes before icilin challenge.[9]
-
-
Induction of Wet-Dog Shakes:
-
Behavioral Observation:
-
Immediately after icilin injection, place the rat in an individual observation chamber.
-
Record the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso) for a defined period, typically 30 minutes.[10]
-
-
Data Analysis:
-
Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition for each dose of this compound.
-
Plot the percentage of inhibition against the log of the dose to determine the ED₅₀ value (the dose that produces 50% of the maximal inhibitory effect).
-
Conclusion
This compound and icilin represent two sides of the same coin in the study of TRPM8 pharmacology. This compound is a powerful tool for inhibiting TRPM8 function, with high potency and selectivity, making it invaluable for investigating the consequences of channel blockade in various physiological and disease models.[9] Icilin, as a super-agonist, provides a robust and reliable method for activating the channel to study the downstream effects of TRPM8 stimulation.[2] The interplay between these two compounds, particularly in assays like the icilin-induced wet-dog shake model, provides a clear and quantifiable system for evaluating the in vivo efficacy of TRPM8 antagonists. Understanding the distinct properties and applications of both the antagonist and the agonist is fundamental for researchers in the field of sensory biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Icilin | TRPM8 channel agonist | Hello Bio [hellobio.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Characterization of TRPM8-like channels activated by the cooling agent icilin in the macrophage cell line RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icilin‐induced “wet‐dog” shaking in rats [bio-protocol.org]
RQ-00203078: A Comparative Selectivity Analysis Against Transient Receptor Potential (TRP) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of RQ-00203078, a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The data presented herein is compiled from publicly available research and is intended to offer an objective comparison with other known TRPM8 antagonists.
Introduction
This compound is a novel benzenesulfonamide (B165840) derivative identified as a highly selective and orally active antagonist of the TRPM8 channel, a key receptor involved in the sensation of cold.[1] Its potential as a therapeutic agent for conditions such as cold allodynia and other sensory disorders has led to significant interest within the research community. This document summarizes the available quantitative data on its selectivity and provides detailed experimental context.
Comparative Selectivity Profile
The selectivity of this compound has been primarily characterized against other members of the TRP channel family. The following table summarizes its inhibitory activity (IC50) and compares it with other notable TRPM8 antagonists, AMG-333 and PF-05105679.
| Compound | hTRPM8 IC50 (nM) | rTRPM8 IC50 (nM) | Selectivity over other TRP Channels |
| This compound | 8.3[2] | 5.3[2] | >350-fold selective over TRPV1, TRPA1, and TRPV4.[3][4] Little inhibitory action against TRPM2.[2] |
| AMG-333 | 13 | 20 | High selectivity over other TRP channels (IC50 >20 µM for TRPV1, TRPV3, TRPV4, TRPA1). |
| PF-05105679 | 103 | Not specified | >100-fold selectivity over a panel of receptors, ion channels, and enzymes, including TRPV1 and TRPA1. |
Experimental Protocols
The following section details the likely experimental methodologies used to obtain the selectivity data presented above. These protocols are based on standard practices for assessing TRP channel activity.
Cell-Based Calcium Influx Assay
This assay is a common method for determining the potency of TRPM8 antagonists.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant human TRPM8 (hTRPM8) or rat TRPM8 (rTRPM8).
-
Assay Principle: TRPM8 is a non-selective cation channel, and its activation leads to an influx of calcium ions (Ca2+) into the cell. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Plating: HEK293-TRPM8 cells are seeded into 96-well or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) for a specified period at 37°C. This dye will fluoresce upon binding to calcium.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Agonist Stimulation: A known TRPM8 agonist, such as menthol (B31143) or icilin, is added to the wells to activate the TRPM8 channels.
-
Signal Detection: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) system.
-
Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced calcium influx. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizing TRPM8 Antagonism
The following diagrams illustrate the mechanism of TRPM8 activation and its inhibition by an antagonist like this compound, as well as a typical experimental workflow for its evaluation.
Caption: Mechanism of TRPM8 channel activation by menthol and inhibition by this compound.
Caption: A typical experimental workflow for evaluating the potency of a TRPM8 antagonist.
References
In Vivo Validation of RQ-00203078's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of RQ-00203078, a potent and selective TRPM8 antagonist, with other alternative TRPM8 modulators. The data presented herein is intended to support researchers in their evaluation of this compound for further investigation and development.
Executive Summary
This compound is a highly selective, potent, and orally active antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. In vivo studies have validated its mechanism of action, demonstrating dose-dependent efficacy in a standard model of TRPM8 activation. This guide compares the performance of this compound with other known TRPM8 antagonists, DFL23448 and AMTB, based on available preclinical data.
Mechanism of Action: TRPM8 Antagonism
The primary mechanism of action for this compound is the inhibition of the TRPM8 ion channel, a key sensor of cold temperatures and cooling agents like menthol (B31143) and icilin (B1674354). By blocking TRPM8, this compound can mitigate the downstream signaling pathways associated with cold sensation and certain pathological conditions, such as cold allodynia and neuropathic pain.
Comparative In Vitro Potency and Selectivity
This compound demonstrates high potency against both rat and human TRPM8 channels, with IC50 values in the low nanomolar range. Importantly, it exhibits significant selectivity for TRPM8 over other related TRP channels, which is a critical attribute for minimizing off-target effects.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | rat TRPM8 | 5.3 | >350-fold selective over TRPV1, TRPA1, and TRPV4 |
| human TRPM8 | 8.3 | ||
| DFL23448 | human TRPM8 | 10 (Cooling Agent 10) | Limited activity (IC50 > 10 µM) at TRPV1, TRPA1, or TRPV4 |
| 21 (cold) | |||
| AMTB | human TRPM8 | pIC50 = 6.23 (in Ca++ influx assay) | Not fully characterized, but shows selectivity for TRPM8 over TRPV1 and TRPV4. |
In Vivo Efficacy: The Icilin-Induced Wet-Dog Shakes Model
The icilin-induced wet-dog shakes (WDS) model in rats is a standard and robust assay for evaluating the in vivo activity of TRPM8 antagonists. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior, which can be dose-dependently inhibited by effective TRPM8 blockers.
Comparative In Vivo Performance
This compound demonstrates superior potency in the icilin-induced WDS model compared to other reported TRPM8 antagonists.
| Compound | Species | Route of Administration | Efficacy in Icilin-Induced WDS Model |
| This compound | Rat | Oral (p.o.) | ED50 = 0.65 mg/kg |
| DFL23448 | Rat | Intravenous (i.v.) | Reduced WDS at 10 mg/kg |
| AMTB | Rat | Not explicitly reported in WDS model. | pIC50 of 6.23 in a Ca++ influx assay. |
A related compound, RQ-00434739, has also shown efficacy in a rat model of oxaliplatin-induced cold allodynia with a minimum effective dose of 10 mg/kg (p.o.). This suggests the potential for this chemical series in neuropathic pain conditions.
Logical Comparison of Alternatives
The selection of a TRPM8 antagonist for further development depends on a combination of factors including potency, selectivity, and oral bioavailability.
Experimental Protocols
Icilin-Induced Wet-Dog Shakes (WDS) in Rats
Objective: To evaluate the in vivo potency of TRPM8 antagonists by measuring the inhibition of icilin-induced shaking behavior.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Acclimatization: Animals are habituated to the testing environment to minimize stress-induced behaviors.
-
Compound Administration: this compound or the vehicle is administered orally (p.o.) at various doses. Alternative compounds may be administered via different routes (e.g., intravenously).
-
Icilin Challenge: Following a predetermined pretreatment period (e.g., 60 minutes for oral administration), rats are challenged with an intraperitoneal (i.p.) injection of icilin (e.g., 2.5 mg/kg).
-
Observation: Immediately after icilin injection, the animals are placed in individual observation cages. The number of wet-dog shakes is counted for a defined period, typically 30 minutes.
-
Data Analysis: The total number of wet-dog shakes for each animal is recorded. The dose-response relationship is analyzed to determine the ED50 value, which is the dose required to produce a 50% reduction in the icilin-induced WDS response.
Conclusion
The available in vivo data strongly support the mechanism of action of this compound as a potent and selective TRPM8 antagonist. Its low ED50 in the icilin-induced wet-dog shakes model, coupled with its high selectivity and oral activity, positions this compound as a promising candidate for further investigation in TRPM8-mediated pathologies. Comparative analysis suggests a superior in vivo potency profile for this compound over other published TRPM8 antagonists.
A Comparative Guide to the Efficacy of TRPM8 Antagonist RQ-00203078
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of RQ-00203078, a selective and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The data presented is compiled from available preclinical research to offer an objective overview for researchers in pain, inflammation, and oncology.
In Vitro Efficacy: Potency and Selectivity
This compound demonstrates high potency against both rat and human TRPM8 channels. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), is in the low nanomolar range, indicating strong target engagement.
Table 1: In Vitro Efficacy of this compound and Alternative TRPM8 Antagonists
| Compound | Target | IC50 (nM) | Source |
| This compound | Rat TRPM8 | 5.3 | [1][2] |
| Human TRPM8 | 8.3 | [1][2] | |
| PF-05105679 | Human TRPM8 | ~702 (as R-1 enantiomer) | [3][4] |
| AMTB | Rat TRPM8 | >100 | Multiple publications |
| BCTC | Rat TRPM8 | ~100-400 | Multiple publications |
| RGM8-51 | Rat TRPM8 | 1060 | |
| Human TRPM8 | 1740 | ||
| BB 0322703 | TRPM8 | 1250 |
Note: Data for alternative antagonists are sourced from various publications and may not be directly comparable due to differing experimental conditions.
A key attribute of this compound is its high selectivity for TRPM8 over other TRP channels, such as TRPV1, TRPA1, TRPV4, or TRPM2.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
In Vivo Efficacy: Potent Target Engagement in a Preclinical Model
In animal models, this compound has shown excellent oral activity. A common preclinical assay to assess TRPM8 antagonism in vivo is the icilin-induced "wet-dog shakes" (WDS) model in rats. Icilin (B1674354) is a potent TRPM8 agonist that induces a characteristic shaking behavior, which can be attenuated by effective TRPM8 antagonists.
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Endpoint | ED50 | Route of Administration | Source |
| This compound | Rat | Inhibition of Icilin-induced Wet-Dog Shakes | 0.65 mg/kg | Oral | [5] |
Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral exposure, with a bioavailability of 86% and a maximum plasma concentration (Cmax) of 2300 ng/mL after a 3 mg/kg oral dose.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies employed in the key experiments cited in this guide.
In Vitro Calcium Influx Assay
This assay is a common method to determine the potency of ion channel modulators.
Objective: To measure the inhibitory effect of this compound on TRPM8 channel activation by measuring changes in intracellular calcium concentration.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either rat or human TRPM8 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell-permeant calcium indicator dye, such as Fura-2 AM, is loaded into the cells.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: A TRPM8 agonist, such as icilin or menthol, is added to activate the TRPM8 channels.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR) or a similar fluorescence microplate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
In Vivo Icilin-Induced Wet-Dog Shakes Model
This behavioral model is used to assess the in vivo target engagement of TRPM8 antagonists.
Objective: To evaluate the ability of orally administered this compound to inhibit the behavioral effects of the TRPM8 agonist icilin.
General Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.
-
Icilin Challenge: After a predetermined pretreatment time, rats are administered icilin intraperitoneally (i.p.) to induce the wet-dog shaking behavior.
-
Observation: The number of wet-dog shakes is counted for a defined period following the icilin injection.
-
Data Analysis: The dose-dependent inhibition of wet-dog shakes is analyzed, and the ED50 value is calculated.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: TRPM8 Signaling Pathway and Antagonism by this compound.
Caption: Workflow for the In Vivo Icilin-Induced Wet-Dog Shakes Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RQ 00203078 | TRPM Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RQ-00203078: A Potent and Selective TRPM8 Antagonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RQ-00203078 with other commercially available Transient Receptor Potential Melastatin 8 (TRPM8) modulators. The information presented herein is intended to assist researchers in selecting the most appropriate reference compounds for their specific experimental needs in the study of TRPM8, a key ion channel involved in cold sensation, pain, and various pathological conditions.
Introduction to this compound
This compound is a highly potent and selective antagonist of the TRPM8 ion channel.[1][2][3] As a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143) and icilin, TRPM8 is a significant target for the development of novel analgesics and therapies for conditions such as neuropathic pain, migraine, and overactive bladder.[4] this compound serves as an invaluable tool for in vitro and in vivo investigations into the physiological and pathophysiological roles of TRPM8.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other widely used TRPM8 modulators. This data allows for a direct comparison of their potency and selectivity.
Table 1: Comparative Potency of TRPM8 Antagonists
| Compound | Target Species | IC50 (nM) | Assay Type |
| This compound | Human | 8.3 | Not Specified |
| Rat | 5.3 | Not Specified | |
| AMG-333 | Human | 13 | Not Specified |
| Rat | 20 | Not Specified | |
| PF-05105679 | Human | 103 | Not Specified |
| AMTB | Rat | pIC50 = 6.23* | Icilin-induced activation |
*pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.23 corresponds to an IC50 of approximately 589 nM.
Table 2: Comparative Selectivity of TRPM8 Antagonists
| Compound | Selectivity Profile |
| This compound | >350-fold selective for TRPM8 over TRPV1, TRPA1, and TRPV4.[2] |
| AMG-333 | Highly selective over other TRP channels (IC50 >20 µM for TRPV1, TRPV3, TRPV4, TRPA1).[5] |
| PF-05105679 | >100-fold selective for TRPM8 over a range of receptors and ion channels, including TRPV1 and TRPA1.[6][7] |
| AMTB | Selective for TRPM8 over TRPV1 and TRPV4.[8] |
Table 3: Comparative Potency of TRPM8 Agonists
| Compound | Target Species | EC50 (µM) | Assay Type |
| Icilin | Not Specified | 1.4 | Calcium influx in EGTA |
| Human (HEK293 cells) | 0.36 | Current induction | |
| Menthol | Not Specified | 62.64 - 196 | Current activation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TRPM8 modulators.
Calcium Imaging Assay for TRPM8 Antagonist Screening
This assay is a high-throughput method to screen for and characterize TRPM8 antagonists by measuring changes in intracellular calcium concentration.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPM8 channel are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Agonist Stimulation: A known TRPM8 agonist, such as menthol or icilin, is added to the wells to stimulate calcium influx through the TRPM8 channels.
-
Fluorescence Measurement: A fluorescent plate reader is used to measure the change in fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The antagonist activity is determined by the degree of inhibition of the agonist-induced calcium influx. IC50 values are calculated from the dose-response curves.
Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Characterization
This technique provides a detailed analysis of the electrophysiological properties of the TRPM8 ion channel and the effects of modulators.
-
Cell Preparation: Cells expressing TRPM8 are prepared on coverslips for recording.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: The TRPM8 modulator (agonist or antagonist) is applied to the cell via a perfusion system.
-
Current Recording: The currents flowing across the cell membrane in response to voltage steps or agonist application are recorded.
-
Data Analysis: The effects of the compound on the TRPM8 channel's current-voltage relationship, activation, and deactivation kinetics are analyzed to determine its mechanism of action and potency.
Visualizing TRPM8 Signaling and Experimental Design
To further aid in the understanding of TRPM8 function and the experimental approaches to study it, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Icilin - Focus Biomolecules [mayflowerbio.com]
- 5. AMG 333 | TRPM Channels | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 05105679 | CAS 1398583-31-7 | PF05105679 | Tocris Bioscience [tocris.com]
- 8. hellobio.com [hellobio.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling RQ-00203078
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides crucial safety and logistical information for the potent and selective TRPM8 antagonist, RQ-00203078.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₃ClF₆N₂O₅S | [1] |
| Molecular Weight | 554.85 g/mol | [1] |
| CAS Number | 1254205-52-1 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 100 mM | [1] |
| Solubility in Ethanol | 100 mM | [1] |
| Storage | Store at +4°C | [1] |
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound may not be known, caution is advised. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate filter is recommended.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of spillage, additional protective clothing such as an apron or coveralls should be considered.
Operational Plan: Handling and Preparation of Solutions
A systematic workflow is critical to minimize exposure and ensure accurate experimental results.
Experimental Protocol: Solubilization
The following is a detailed methodology for preparing a stock solution of this compound.
-
Preparation: Ensure all necessary personal protective equipment is worn and the work area, including the analytical balance and fume hood, is clean and prepared.
-
Weighing: In a chemical fume hood or other ventilated enclosure, carefully weigh the desired amount of this compound solid.
-
Dissolution: Transfer the weighed compound to a sterile vial. Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration. This compound is soluble in DMSO up to 100 mM.[1]
-
Mixing: To facilitate dissolution, cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath until all solid is dissolved.
-
Storage: Store the resulting solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Procedure:
-
Segregation: All waste materials, including unused solid compound, solutions, and contaminated items (e.g., pipette tips, gloves, weigh boats), must be collected in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid, and its CAS number: 1254205-52-1.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the integrity of their scientific work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
